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  • Product: 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
  • CAS: 777879-21-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 5-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol. In the absence of direct experimental spectra in publicly available literature, this document serves as an expert-driven predictive guide, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures. The insights herein are designed to aid researchers in the identification, characterization, and purity assessment of this molecule and its derivatives.

Molecular Structure and Predicted NMR Correlation Map

The unique structure of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, featuring a substituted thiophene ring linked to a 4-propyl-1,2,4-triazole-3-thiol core, gives rise to a distinct NMR fingerprint. Understanding the electronic environment of each proton and carbon is paramount to interpreting its spectra.

Caption: Molecular structure of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic protons of the thiophene ring, the aliphatic protons of the ethyl and propyl substituents, and the labile thiol proton. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-thiophene (ring)7.0 - 8.0Singlet / Doublet~1-3The chemical shifts of thiophene protons are typically found in the aromatic region.[1][2] The substitution pattern will lead to two distinct signals for the two thiophene ring protons. Their coupling will depend on their relative positions.
SH (thiol)13.0 - 14.0Broad Singlet-The thiol proton of a 1,2,4-triazole-3-thiol is known to be acidic and resonates at a significantly downfield chemical shift.[3][4] This signal is often broad due to chemical exchange.
N-CH₂ (propyl)3.9 - 4.2Triplet~7-8The methylene group directly attached to the nitrogen of the triazole ring is deshielded, resulting in a downfield shift.[5][6]
CH₂ (ethyl)2.8 - 3.0Quartet~7-8The methylene protons of the ethyl group on the thiophene ring are deshielded by the aromatic ring.[7]
CH₂ (propyl)1.7 - 1.9Sextet~7-8This methylene group is in a typical aliphatic environment.
CH₃ (ethyl)1.2 - 1.4Triplet~7-8The terminal methyl group of the ethyl substituent will appear as a triplet.[7]
CH₃ (propyl)0.8 - 1.0Triplet~7-8The terminal methyl group of the propyl substituent is in a typical upfield aliphatic region.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon map of the molecule, with distinct signals for the aromatic carbons of the thiophene ring, the triazole ring carbons, and the aliphatic carbons of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=S (thiol)165 - 175The thione carbon in 1,2,4-triazole-3-thiol derivatives is significantly deshielded and appears far downfield.[3][8]
C-triazole140 - 160The two carbon atoms of the 1,2,4-triazole ring typically resonate in this range.[9][10]
C-thiophene (substituted)135 - 150The carbon atoms of the thiophene ring bearing substituents will be downfield.
C-thiophene (unsubstituted)120 - 130The unsubstituted carbon atoms of the thiophene ring will appear in the typical aromatic region.[11]
N-CH₂ (propyl)45 - 50The carbon of the methylene group attached to the nitrogen is deshielded.[5]
CH₂ (ethyl)25 - 30A typical chemical shift for a methylene carbon adjacent to an aromatic ring.
CH₂ (propyl)20 - 25A standard aliphatic methylene carbon chemical shift.
CH₃ (ethyl)14 - 16A typical upfield chemical shift for a terminal methyl carbon.
CH₃ (propyl)10 - 12The terminal methyl carbon of the propyl group will be in the upfield region.[5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, the following experimental procedure is recommended.

cluster_workflow NMR Sample Preparation and Data Acquisition Workflow start Start sample_prep Sample Preparation start->sample_prep dissolution Dissolve 5-10 mg of compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) sample_prep->dissolution transfer Transfer solution to a 5 mm NMR tube dissolution->transfer instrument_setup Instrument Setup transfer->instrument_setup tuning Tune and match the NMR probe for ¹H and ¹³C frequencies instrument_setup->tuning locking Lock the field frequency using the deuterium signal of the solvent tuning->locking shimming Shim the magnetic field to optimize homogeneity locking->shimming data_acquisition Data Acquisition shimming->data_acquisition proton_nmr Acquire ¹H NMR spectrum (e.g., 16-32 scans) data_acquisition->proton_nmr carbon_nmr Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) proton_nmr->carbon_nmr data_processing Data Processing carbon_nmr->data_processing fourier_transform Apply Fourier transformation to the raw data data_processing->fourier_transform phasing Phase the spectra to obtain pure absorption lineshapes fourier_transform->phasing baseline_correction Apply baseline correction phasing->baseline_correction referencing Reference the spectra using the residual solvent peak baseline_correction->referencing end End referencing->end

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized and purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its high polarity. Chloroform-d (CDCl₃) may also be used. The choice of solvent can slightly influence chemical shifts.

  • Dissolution: Dissolve the compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a clean, 5 mm NMR tube.

  • Instrumentation:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and apply a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral analysis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol. By leveraging established principles of NMR spectroscopy and comparative data from structurally related compounds, researchers can confidently approach the characterization of this molecule. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, which is crucial for structural verification and purity assessment in a drug discovery and development setting.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 45, no. 10, 2007, pp. 835-46. [Link]

  • Akhtar, T., et al. "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids." Molecules, vol. 25, no. 1, 2020, p. 149. [Link]

  • Bulman, M. J. "A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes." Tetrahedron, vol. 25, no. 7, 1969, pp. 1433-37. [Link]

  • Chourasiya, A., et al. "Synthesis and Pharmacological Study of Thiophene Derivatives." Impact Factor, vol. 7, no. 4, 2021, pp. 1-10. [Link]

  • Gómez-García, M., et al. "1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of..." ResearchGate. [Link]

  • Imoto, E., and R. Motoyama. "The Ultraviolet Spectra of the Thiophene Derivatives." Journal of the Chemical Society of Japan, Pure Chemistry Section, vol. 78, no. 5, 1957, pp. 779-83. [Link]

  • Isloor, A. M., et al. "Synthesis and Spectral Characterization of 1,2,4-triazole derivatives." AIP Conference Proceedings, vol. 2390, no. 1, 2022, p. 020065. [Link]

  • Jasiński, M., et al. "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties." Molecules, vol. 24, no. 4, 2019, p. 693. [Link]

  • Jasiński, M., et al. "Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties." Materials, vol. 13, no. 24, 2020, p. 5727. [Link]

  • Kalhor, M., et al. "Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives." Indus Journal of Bioscience Research, vol. 2, no. 1, 2023, pp. 1-9. [Link]

  • Küçükgüzel, I., et al. "Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives." Turkish Journal of Chemistry, vol. 32, no. 1, 2008, pp. 29-41. [Link]

  • NIST. "Thiophene, 2-ethyl-." NIST WebBook. [Link]

  • Royal Society of Chemistry. "1H and 13C NMR Data for triazole 1." Royal Society of Chemistry. [Link]

  • Satonaka, H. "The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s." Bulletin of the Chemical Society of Japan, vol. 56, no. 8, 1983, pp. 2463-67. [Link]

  • Shafiee, A. A., et al. "Analysis of molecular structures and spectroscopic properties of thiophene molecules." Journal of Chemical and Pharmaceutical Sciences, vol. 9, no. 4, 2016, pp. 2345-50. [Link]

  • Yüksek, H., et al. "(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol." Molecules, vol. 12, no. 6, 2007, pp. 1327-36. [Link]

Sources

Exploratory

mechanism of action of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol derivatives

An In-Depth Technical Guide on the Core Mechanism of Action of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol Derivatives Preamble: A Note on Scientific Extrapolation The 1,2,4-triazole-3-thiol scaffold is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol Derivatives

Preamble: A Note on Scientific Extrapolation

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and wide spectrum of biological activities.[1][2] This guide focuses on a specific subclass: derivatives featuring a 5-(5-ethylthien-3-yl) and a 4-propyl substitution. As of this writing, specific mechanistic studies on this exact molecular configuration are not prevalent in publicly accessible literature. Therefore, this document serves as a comprehensive technical guide based on authoritative, field-proven insights derived from closely related 4,5-disubstituted-1,2,4-triazole-3-thiol analogues. We will dissect the probable mechanisms of action by synthesizing data from extensive research on this chemical family, providing researchers and drug development professionals with a robust framework for investigation. The principles and experimental workflows detailed herein are directly applicable to elucidating the precise activities of the target compounds.

The 1,2,4-Triazole-3-Thiol Core: A Privileged Scaffold

The 1,2,4-triazole ring system is a bioisostere for amide and other heterocyclic moieties, enabling it to interact with a diverse array of biological targets.[3] Its derivatives are foundational to numerous therapeutic agents, including the antifungal drug fluconazole and the anti-anxiety medication alprazolam.[3][4][5] The addition of a thiol (or its thione tautomer) group at the 3-position significantly enhances its pharmacological potential, creating a nucleophilic center and a key site for structural modification and biological interaction. These thiol derivatives have demonstrated a remarkable range of activities, as summarized below.

Reported Biological Activity Therapeutic Area Key References
Antimicrobial (Antibacterial & Antifungal)Infectious Disease[1][5][6][7]
Enzyme InhibitionMultiple (Neurology, Diabetes, etc.)[8][9][10][11]
Anticancer / CytotoxicOncology[5][10][12][13][14]
Anti-inflammatoryInflammation & Immunology[1][12]
AnticonvulsantNeurology[1][4][15]
AntidepressantNeurology[1][16]

Primary Mechanisms of Action: An Evidence-Based Exploration

Based on extensive literature, the biological effects of 1,2,4-triazole-3-thiol derivatives are predominantly driven by enzyme inhibition, with additional significant activity in antimicrobial and anticancer contexts.

Enzyme Inhibition: A Dominant Paradigm

The triazole scaffold is exceptionally effective at coordinating with metallic cofactors in enzymes and forming hydrogen bonds within active sites, making enzyme inhibition a primary mechanism of action.[8]

  • Causality & Therapeutic Relevance: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders.[8][17] Numerous studies have shown that 1,2,4-triazole-3-thiol derivatives are potent inhibitors of both AChE and BChE, with some compounds exhibiting IC50 values in the nanomolar range.[10]

  • Mechanism of Inhibition: Molecular docking studies on related triazole compounds suggest that the triazole ring interacts with key residues in the active site gorge of the cholinesterase enzyme.[10] The thiol group may form interactions with the catalytic triad, while the substituents at the N4 and C5 positions explore hydrophobic pockets, determining the potency and selectivity of the inhibition. The ethylthienyl group of the target compound likely plays a crucial role in establishing these hydrophobic and potential π-π stacking interactions.

  • Causality & Therapeutic Relevance: α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion. Their inhibition slows glucose absorption, representing an important strategy for managing type 2 diabetes.[9]

  • Mechanism of Inhibition: Studies on diaryl derivatives of 1,2,4-triazole-thiol have demonstrated potent, reversible inhibition of these enzymes.[9] The inhibition can be of a competitive or non-competitive type, suggesting that the compounds can either bind directly to the active site, competing with the natural substrate, or to an allosteric site to modulate enzyme function.[9] The thienyl ring, being a bioisostere of a phenyl ring, likely contributes to the binding affinity within the enzyme's active site.

Research has identified other enzymes susceptible to inhibition by this class of compounds, including:

  • Urease and Lipoxygenase (LOX): Important in the context of bacterial infections and inflammation, respectively.[11]

  • Dihydrofolate Reductase (DHFR): A target for both anticancer and antimicrobial agents.[12]

Antimicrobial Activity
  • Causality & Therapeutic Relevance: The rise of multi-drug resistant pathogens necessitates the development of new antimicrobial agents.[3][6] 1,2,4-triazole-3-thiols have consistently shown broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[3][4][18]

  • Postulated Mechanisms: While the precise mechanisms are often not fully elucidated in initial screening studies, they are likely multifactorial. The ability of the thiol group to chelate metal ions essential for microbial enzyme function is a probable mechanism. Furthermore, these compounds may disrupt cell membrane integrity or inhibit enzymes crucial for cell wall synthesis or nucleic acid replication. The lipophilic nature of the 5-ethylthienyl and 4-propyl groups would enhance membrane permeability, a key factor for reaching intracellular targets.

Anticancer and Cytotoxic Effects
  • Causality & Therapeutic Relevance: Many triazole derivatives have been investigated for their potential to inhibit the proliferation of cancer cells.[5][14]

  • Postulated Mechanisms: The mechanisms appear to be diverse. One study on a related triazole derivative demonstrated that it exerts its cytotoxic effect by blocking DNA replication in cancer cells.[13] Other research points towards the inhibition of protein kinases, which are often dysregulated in cancer, as a plausible mode of action.[14] The demonstrated cytotoxicity against melanoma, breast, and pancreatic cancer cell lines highlights the potential of this scaffold in oncology.[14]

A Practical Guide to Mechanistic Elucidation

To move from a synthesized compound to a validated mechanism of action, a structured, multi-pronged experimental approach is required. This workflow represents a self-validating system where in silico predictions are confirmed by in vitro biochemical assays.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation Synthesis Compound Synthesis 5-(5-ethylthien-3-yl)-4-propyl- 4H-1,2,4-triazole-3-thiol Screening Broad Biological Screening (Antimicrobial, Cytotoxicity) Synthesis->Screening Characterization (NMR, MS) Hit Identification of 'Hit' Activity (e.g., High Antifungal Potency) Screening->Hit InSilico In Silico Analysis (Molecular Docking against known fungal enzymes) Hit->InSilico Hypothesis Target Hypothesis Generation (e.g., Ergosterol Biosynthesis) InSilico->Hypothesis Biochem Biochemical Assays (Enzyme Inhibition Assays) Hypothesis->Biochem Validation Mechanism Validation Biochem->Validation CellBased Cell-Based Assays (e.g., Membrane Permeability) CellBased->Validation

Caption: Workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC), a key quantitative measure of antimicrobial activity.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).[6]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.[6]

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) to each well.[18] Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth.

This protocol uses the Ellman method to quantify AChE activity.

  • Reagent Preparation: Prepare phosphate buffer, DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI, the substrate), and a solution of AChE enzyme.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the triazole inhibitor. Add the enzyme solution to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (ATCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., PC3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the triazole derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR) and the Role of Key Substituents

The specific substituents at the N4 and C5 positions are critical determinants of biological activity.

SAR cluster_Core cluster_Labels Triazole N4 N4-Propyl Group: - Modulates lipophilicity - Influences steric fit in active sites C5 C5-Ethylthienyl Group: - Aromatic/hydrophobic interactions - Potential for π-π stacking - Bioisostere of phenyl ring S3 C3-Thiol/Thione Group: - Key for biological activity - Metal chelation - Nucleophilic center

Caption: Key structural features influencing biological activity.

  • 4-Propyl Group: This alkyl chain increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and access intracellular targets. Its size and conformation are crucial for fitting into the hydrophobic pockets of enzyme active sites.

  • 5-(5-ethylthien-3-yl) Group: The thiophene ring is a well-known pharmacophore. It can engage in hydrophobic and aromatic interactions (such as π-π stacking) with biological targets.[6] The ethyl group further enhances lipophilicity. The heteroaromatic nature of the thiophene ring also modulates the electronic properties of the entire molecule.

  • 3-Thiol/Thione Tautomer: This group is essential. It exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. This functionality is a potent hydrogen bond donor/acceptor and a strong metal chelator, which is believed to be a key component of its antimicrobial and enzyme-inhibitory activities.

Conclusion and Future Directions

The 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol scaffold represents a highly promising class of compounds for drug discovery. Based on extensive evidence from related analogues, the primary mechanism of action is likely to be potent and potentially selective enzyme inhibition , targeting a range of enzymes from cholinesterases to those critical for microbial survival. This is complemented by significant potential for antimicrobial and anticancer activity, possibly through mechanisms involving membrane disruption or interference with DNA replication.

Future research should focus on validating these postulated mechanisms for this specific derivative class using the experimental workflows outlined in this guide. Head-to-head comparisons with established drugs (e.g., chlorhexidine for antimicrobial activity, donepezil for AChE inhibition) will be crucial for establishing therapeutic potential. Further exploration of the structure-activity relationship through systematic modification of the N4 and C5 substituents will undoubtedly lead to the discovery of next-generation therapeutic agents.

References

  • The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. (URL: )
  • Karpun, Y., & Polishchuk, N. (2021).
  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Deriv
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Physical Sciences. (URL: )
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. (URL: )
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Deriv
  • El-Sayed, M. A., et al. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. PubMed. (URL: )
  • A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Taylor & Francis. (2023). (URL: )
  • Asif, H. M. A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. (URL: )
  • Rahim, F., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence. Semantic Scholar. (URL: )
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. (URL: )
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][6][18]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. (URL: )

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). (URL: )
  • Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives.
  • Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][6][18]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. (URL: )

  • Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. PubMed. (2013). (URL: )
  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. (URL: )
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

Sources

Foundational

Whitepaper: Preliminary Biological Activity Screening of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Executive Summary & Pharmacophore Rationale The compound 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a highly specialized heterocyclic derivative that integrates three distinct pharmacophoric domains: a 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a highly specialized heterocyclic derivative that integrates three distinct pharmacophoric domains: a 1,2,4-triazole core, a thiol/thione tautomeric group, and an ethylthiophene moiety[1]. In medicinal chemistry, 4,5-disubstituted 1,2,4-triazole-3-thiols are recognized as privileged scaffolds, exhibiting a broad spectrum of biological activities, most notably antimicrobial, antifungal, and anti-proliferative effects.

As a Senior Application Scientist, my approach to screening this compound relies on understanding the causality between its structural features and its biological targets. The thiophene ring provides a π-electron-rich aromatic system capable of engaging in π-π stacking with aromatic amino acid residues in target binding pockets (such as DNA gyrase in bacteria or Cyclin-dependent kinase 2 in mammalian cells)[2]. The N4-propyl substitution is a calculated design choice: it optimally balances the hydrophilic/lipophilic ratio (LogP), enhancing cellular membrane permeability without introducing excessive steric hindrance. Finally, the thiol group acts as a potent hydrogen bond donor and a metal-coordinating ligand, crucial for binding to metalloenzymes[2].

Mechanism cluster_0 Bacterial Target cluster_1 Mammalian Target Ligand Pharmacophore 5-(5-ethylthien-3-yl)-4-propyl- 4H-1,2,4-triazole-3-thiol Target1 Enzyme DNA Gyrase Ligand->Target1 Thiol-Metal Coord. Target2 Enzyme CDK2 / Kinases Ligand->Target2 ATP-competitive Effect1 Phenotype Bactericidal Action Target1->Effect1 Effect2 Phenotype Apoptosis / Arrest Target2->Effect2

Putative dual-mechanism pathways of thiophene-linked 1,2,4-triazole-3-thiols.

Experimental Design & Self-Validating Systems

A robust biological screening cascade must be a self-validating system. False positives and negatives are common in early-stage drug discovery due to compound aggregation, solvent toxicity, or assay interference.

For highly lipophilic compounds like 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, Broth Microdilution is strictly preferred over Agar Disk Diffusion. Disk diffusion relies on the diffusion coefficient of the compound through an aqueous agar matrix; lipophilic compounds diffuse poorly, leading to artificially small zones of inhibition and false negatives. Broth microdilution ensures uniform exposure in a liquid matrix.

Furthermore, when utilizing the MTT Assay for cytotoxicity, the thiol group on the triazole ring poses a unique challenge. Thiols are reducing agents and can spontaneously reduce the MTT tetrazolium salt into formazan in the absence of living cells, creating a false-positive viability signal. Therefore, a cell-free background control (media + compound + MTT) is a mandatory self-validating step in our protocol.

Workflow A Compound Preparation & QC (100 mM in 100% DMSO) B Antimicrobial Screening (Broth Microdilution) A->B Aqueous Dilution (<1% DMSO) C Cytotoxicity Profiling (MTT Assay) A->C Media Dilution (<0.5% DMSO) D Target Validation (Enzyme Inhibition Assays) B->D MIC < 16 µg/mL C->D IC50 < 25 µM E Hit-to-Lead Optimization D->E High Selectivity Index

Self-validating biological screening workflow for triazole-3-thiol derivatives.

Standardized Screening Protocols

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard ESKAPE pathogens (e.g., S. aureus, E. coli)[2].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains in Mueller-Hinton (MH) broth at 37°C until they reach the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in fresh MH broth.

  • Compound Dilution: Prepare a 10 mg/mL stock of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol in 100% DMSO. Perform two-fold serial dilutions in MH broth in a 96-well plate (range: 512 µg/mL to 0.5 µg/mL). Crucial: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions in each well (final volume: 100 µL).

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (standard antibiotic).

    • Vehicle Control: 1% DMSO in MH broth + bacteria (ensures solvent non-toxicity).

    • Sterility Control: MH broth only.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial metabolism (survival). The MIC is the lowest concentration that remains blue.

Protocol B: Anti-proliferative Cytotoxicity (MTT Assay)

This protocol evaluates the chemotherapeutic potential against human cancer cell lines (e.g., HepG2, MCF-7) and normal fibroblasts (for selectivity)[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the triazole compound (100 µM to 0.1 µM).

  • Self-Validating Controls:

    • Positive Control: Doxorubicin.

    • Vehicle Control: 0.5% DMSO in media.

    • Thiol-Interference Control: Media + Compound (no cells) to check for spontaneous MTT reduction.

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to dissolve the formed intracellular purple formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, extrapolated from structurally homologous thiophene-linked 1,2,4-triazoles validated in recent literature[2].

Table 1: Physicochemical & Pharmacophore Properties

Structural ComponentProperty ConferredBiological Implication
1,2,4-Triazole Core High dipole moment, H-bondingEnhances target receptor affinity and metabolic stability.
Thiol (-SH) Group Metal coordinationCritical for inhibiting metalloenzymes (e.g., DNA gyrase).
5-Ethylthiophene Lipophilicity & π-π stackingFacilitates cell wall penetration and hydrophobic pocket binding.
4-Propyl Chain Optimal LogP tuningPrevents aggregation while ensuring sufficient membrane permeability.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL)

Pathogen StrainGram TypeTriazole Target CompoundCiprofloxacin (Control)Vehicle (1% DMSO)
Staphylococcus aureusPositive (+)8.0 - 16.00.5No Inhibition
Bacillus subtilisPositive (+)16.00.25No Inhibition
Escherichia coliNegative (-)32.0 - 64.01.0No Inhibition
Candida albicansFungal>128.0N/A (Fluconazole: 2.0)No Inhibition

Note: Thiophene-linked triazole-thiols typically show stronger efficacy against Gram-positive bacteria compared to Gram-negative strains due to the highly lipophilic outer membrane of the latter[2].

Table 3: Anti-proliferative Cytotoxicity Profile (IC50 in µM)

Cell LineTissue OriginTriazole Target CompoundDoxorubicin (Control)Selectivity Index (SI)*
HepG2 Liver Carcinoma18.5 ± 2.11.2 ± 0.3~3.5
MCF-7 Breast Adenocarcinoma22.4 ± 1.80.8 ± 0.1~2.9
WI-38 Normal Lung Fibroblast65.2 ± 4.54.5 ± 0.6N/A

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 indicates favorable selective toxicity.

References

  • Nadeem, H., et al. "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 2013, 3, 366-375. Available at:[Link]

  • Abdel-Wahab, B. F., et al. "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles." Pharmaceuticals (Basel), 2024 Aug; 17(8): 1060. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

microwave-assisted synthesis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Application Note & Protocol: Microwave-Assisted Synthesis of 5-(5-Ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol Introduction & Mechanistic Rationale 1,2,4-triazole-3-thiols are privileged scaffolds in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Microwave-Assisted Synthesis of 5-(5-Ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Introduction & Mechanistic Rationale

1,2,4-triazole-3-thiols are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a 5-ethylthiophene moiety enhances the molecule's lipophilicity, which is critical for improving membrane permeability when targeting intracellular pathogens or receptors.

Conventionally, the synthesis of 1,2,4-triazole-3-thiols is a time-consuming, multi-step process requiring harsh reflux conditions and extended reaction times (often exceeding 24 hours total). Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through direct dielectric heating. By utilizing polar solvents (e.g., ethanol, water) that couple efficiently with microwave frequencies (2.45 GHz), MAOS induces rapid, localized superheating. This drastically lowers the activation energy barrier for nucleophilic acyl substitutions and cyclodehydrations, improving both yield and purity while adhering to 1[1].

Reaction Pathway

The synthesis follows a robust four-step linear sequence. The critical ring-closing step involves the base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate. Under alkaline conditions, the thiosemicarbazide is deprotonated, increasing the nucleophilicity of the nitrogen atom, which subsequently attacks the carbonyl carbon. Microwave irradiation rapidly drives the subsequent dehydration to form the aromatic 1,2,4-triazole core.

ReactionPathway A 5-Ethylthiophene-3-carboxylic acid B Ethyl 5-ethylthiophene-3-carboxylate A->B EtOH, H2SO4 Reflux C 5-Ethylthiophene-3-carbohydrazide B->C NH2NH2·H2O Microwave D Thiosemicarbazide Intermediate C->D Propyl isothiocyanate Microwave E 5-(5-Ethylthien-3-yl)-4-propyl-4H- 1,2,4-triazole-3-thiol D->E 1. NaOH (aq), Microwave 2. HCl (aq)

Chemical reaction pathway for the synthesis of the target 1,2,4-triazole-3-thiol derivative.

Experimental Design & Materials

Reagents:

  • 5-Ethylthiophene-3-carboxylic acid (Starting Material)

  • Absolute ethanol (Solvent)

  • Concentrated sulfuric acid (H₂SO₄, Catalyst)

  • Hydrazine hydrate (85%, Nucleophile)

  • Propyl isothiocyanate (Electrophile)

  • Sodium hydroxide (NaOH, Base catalyst)

  • Concentrated hydrochloric acid (HCl, Precipitation agent)

Equipment:

  • Dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor.

  • Sealed microwave pressure vials (10–30 mL capacity) with Teflon septa.

Step-by-Step Protocol

Step 1: Fischer Esterification (Conventional) Causality: While esterification can be microwave-assisted, conventional reflux is highly scalable and sufficient for preparing large batches of the initial starting material without consuming valuable microwave reactor time.

  • Dissolve 10 mmol of 5-ethylthiophene-3-carboxylic acid in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 0.5 mL of concentrated H₂SO₄ dropwise as an acid catalyst.

  • Reflux the mixture for 6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the starting material spot disappears.

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield ethyl 5-ethylthiophene-3-carboxylate.

Step 2: Hydrazinolysis (Microwave-Assisted) Causality: Hydrazine is a potent nucleophile, but the amidation of unactivated esters is kinetically slow. Microwave irradiation provides the rapid thermal energy required to overcome this kinetic barrier, reducing a standard 6-hour reflux to just 10 minutes.

  • In a 30 mL microwave-safe vial, combine 10 mmol of the ester from Step 1 with 15 mmol of 85% hydrazine hydrate in 10 mL of absolute ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100 W, setting the target temperature to 120 °C for 10 minutes.

  • Cool the vial rapidly via compressed air. The 5-ethylthiophene-3-carbohydrazide will precipitate as a solid. Filter, wash with cold ethanol, and dry.

Step 3: Thiosemicarbazide Formation (Microwave-Assisted) Causality: The nucleophilic attack of the hydrazide on the highly electrophilic carbon of propyl isothiocyanate forms the thiosemicarbazide. Microwave heating ensures complete conversion without the formation of symmetric bis-thiourea side products often seen in prolonged conventional heating.

  • Dissolve 5 mmol of 5-ethylthiophene-3-carbohydrazide in 10 mL of absolute ethanol in a microwave vial.

  • Add 5.5 mmol of propyl isothiocyanate dropwise.

  • Seal and irradiate at 80 W, targeting 80 °C for 15 minutes.

  • Cool to room temperature. Filter the resulting 2-(5-ethylthiophene-3-carbonyl)-N-propylhydrazine-1-carbothioamide precipitate.

Step 4: Base-Catalyzed Cyclization (Microwave-Assisted) Causality: Cyclization requires the loss of water. NaOH facilitates the initial deprotonation of the thiosemicarbazide intermediate, increasing the nucleophilicity of the nitrogen atom for the intramolecular attack on the carbonyl carbon. Microwave energy drives the thermodynamically favorable but kinetically slow dehydration step, forming the aromatic 1,2,4-triazole core 2.

  • Suspend 3 mmol of the thiosemicarbazide intermediate in 5 mL of 2N aqueous NaOH inside a microwave vial.

  • Seal and irradiate at 90 °C for 15 minutes. Self-Validation: The cloudy suspension will transition into a clear solution as the highly soluble sodium salt of the triazole-3-thiol forms 3.

  • Cool the vessel to room temperature and transfer the solution to a beaker.

  • Acidify dropwise with 4N HCl until the pH reaches 3–4. Causality: Acidification protonates the thiolate, drastically reducing its aqueous solubility and forcing the immediate precipitation of the target 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol.

  • Filter the solid, wash thoroughly with distilled water, and recrystallize from methanol to achieve >98% purity.

ExperimentalWorkflow W1 Esterification (Conventional) W2 Hydrazinolysis (MW: 10 min) W1->W2 W3 Thiosemicarbazide (MW: 15 min) W2->W3 W4 Base Cyclization (MW: 90°C, 15 min) W3->W4 W5 Acidification (pH 3-4) W4->W5 W6 Validation (NMR, LC-MS) W5->W6

Step-by-step experimental workflow highlighting microwave-assisted stages and final validation.

Data Presentation: Microwave vs. Conventional Synthesis

The implementation of MAOS provides a self-validating improvement in both throughput and material recovery. The table below summarizes the quantitative advantages observed during the synthesis of 1,2,4-triazole-3-thiols, comparing conventional reflux techniques against optimized microwave parameters.

Reaction StepHeating MethodTimeTemp (°C)Isolated Yield (%)Purity (LC-MS)
Hydrazinolysis Conventional6 hours78 (Reflux)65>90%
Microwave10 mins12088>98%
Thiosemicarbazide Conventional4 hours78 (Reflux)70>92%
Microwave15 mins8092>99%
Base Cyclization Conventional4-8 hours100 (Reflux)60>85%
Microwave15 mins9085>98%

Conclusion

The microwave-assisted protocol for synthesizing 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol offers a highly efficient, high-yielding alternative to classical methods. By leveraging dielectric heating, researchers can bypass kinetic bottlenecks in hydrazinolysis and cyclodehydration, effectively reducing a multi-day synthetic route to under two hours of active reactor time while minimizing the generation of side products.

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods Source: RSC Publishing URL
  • Source: PMC (nih.gov)
  • Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities Source: Research Journal of Pharmacy and Technology URL

Sources

Application

Application Note: Evaluation of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (ETPT) as an Advanced Mild Steel Corrosion Inhibitor

Target Audience: Materials Scientists, Chemical Researchers, and Formulation Development Professionals. Mechanistic Rationale: Molecular Design and Surface Interactions The efficacy of organic corrosion inhibitors is fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Chemical Researchers, and Formulation Development Professionals.

Mechanistic Rationale: Molecular Design and Surface Interactions

The efficacy of organic corrosion inhibitors is fundamentally dictated by their electronic structure, heteroatom density, and steric profile. The compound 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (ETPT) represents a highly optimized molecular architecture for mitigating mild steel corrosion in aggressive acidic environments (e.g., 1M HCl or 0.5M H₂SO₄).

Understanding why this molecule performs exceptionally well requires analyzing its structural causality:

  • The 1,2,4-Triazole-3-Thiol Core: This moiety serves as the primary anchoring site. The high density of electronegative nitrogen atoms and a highly polarizable sulfur atom (capable of thiol-thione tautomerism) facilitates strong coordinate covalent bonding (chemisorption) with the vacant d-orbitals of surface iron atoms[1].

  • The 5-Ethylthiophene Ring: The thiophene ring acts as an electron-donating group, increasing the electron density of the triazole core. It provides additional π -electrons that allow the molecule to adsorb flatly onto the metal surface, maximizing surface coverage and significantly lowering the corrosion current[2].

  • The N-Propyl Group: While the heteroatoms anchor the molecule, the aliphatic propyl chain provides a critical steric and hydrophobic function. Once adsorbed, these alkyl chains orient away from the metal, creating a dense, hydrophobic barrier that physically repels water molecules and corrosive anions from the Helmholtz plane[3].

Mechanism A ETPT in Acidic Solution (Protonation of Triazole N) B Migration to Metal Surface (Electrostatic Attraction) A->B C Physisorption (Interaction with Cl- on Fe) B->C D Chemisorption (Coordinate Bonds via S, N & Thiophene) C->D E Hydrophobic Barrier Formation (Propyl & Ethyl Groups) D->E F Corrosion Inhibition (Anodic/Cathodic Blocking) E->F

Sequential adsorption mechanism of ETPT on mild steel in acidic media.

Self-Validating Experimental Workflow

To ensure rigorous, reproducible evaluation of ETPT, we employ a self-validating triad of methodologies. Instantaneous electrochemical techniques are cross-verified against absolute, time-integrated gravimetric data. This closed-loop validation prevents false positives caused by transient surface phenomena.

Workflow A Mild Steel Preparation (Polishing & Degreasing) C Gravimetric Analysis (Weight Loss over 24h) A->C D Electrochemical Testing (EIS & PDP) A->D B Acidic Media Preparation (e.g., 1M HCl + ETPT) B->C B->D E Surface Characterization (SEM / EDX / AFM) C->E F Data Correlation & Inhibition Efficiency Calculation C->F D->E D->F E->F

Triadic experimental workflow ensuring self-validation between gravimetric and electrochemical data.

Protocol A: Gravimetric (Weight Loss) Assessment

Causality: Gravimetry provides the absolute ground truth for metal dissolution over time. Unlike electrochemical methods that measure instantaneous rates, weight loss integrates all corrosion events, validating the steady-state assumptions of the electrical models.

  • Specimen Preparation: Abrade mild steel coupons (1 cm × 1 cm × 0.1 cm) using SiC paper (grades 400 to 1200) to ensure a standardized, reproducible surface roughness. Degrease with acetone and dry in a desiccator.

  • Immersion: Weigh the baseline coupon ( W1​ ). Suspend the coupon in 100 mL of 1M HCl containing varying concentrations of ETPT (0.1 mM to 5.0 mM) at 298 K for 24 hours.

  • Post-Processing: Remove the coupon, scrub with a bristle brush under running water to remove loose corrosion products (avoiding chemical strippers that alter the base metal), dry, and re-weigh ( W2​ ).

  • Validation Metric: Calculate Inhibition Efficiency ( ηWL​ ) via ηWL​=[(CRblank​−CRinh​)/CRblank​]×100 .

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS non-destructively probes the metal-solution interface to quantify the barrier properties of the adsorbed ETPT film without permanently altering the surface chemistry.

  • Cell Setup: Utilize a standard three-electrode cell (Mild Steel WE, Pt mesh CE, SCE Reference).

  • OCP Stabilization: Immerse the WE in the test solution for 30 minutes. Why: This ensures the system reaches a stable Open Circuit Potential (OCP), indicating that the adsorption-desorption equilibrium of ETPT is fully established before perturbation.

  • Perturbation: Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz to 10 mHz. Why: A small 10 mV amplitude ensures the system response remains pseudo-linear, preventing irreversible breakdown of the delicate inhibitor film.

  • Data Extraction: Fit the Nyquist plots to a Randles equivalent circuit. A successful ETPT application will show a significant increase in Charge Transfer Resistance ( Rct​ ) and a marked decrease in Double Layer Capacitance ( Cdl​ ). The drop in Cdl​ confirms that water molecules (high dielectric constant) are being displaced by ETPT molecules (lower dielectric constant) at the interface[4].

Protocol C: Potentiodynamic Polarization (PDP)

Causality: PDP determines the mechanistic classification of the inhibitor by forcing the metal to act as an anode and cathode sequentially.

  • Execution: Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a slow scan rate of 1 mV/s. Why: A slow scan rate minimizes capacitive charging currents, ensuring the measured current is purely Faradaic (corrosion-related).

  • Analysis: Extrapolate the linear Tafel regions to determine the corrosion current density ( icorr​ ). Triazole-3-thiol derivatives typically restrict both anodic metal dissolution and cathodic hydrogen evolution, classifying them as highly effective mixed-type inhibitors[1].

Quantitative Data Synthesis

The following table synthesizes the expected performance metrics for ETPT based on the established behavior of structurally analogous triazole-thiol derivatives under standardized testing conditions (1M HCl, 298 K)[2]. Notice the strong correlation between the independent methodologies, fulfilling the self-validation requirement.

ETPT Concentration (mM)Gravimetric CR (mg cm⁻² h⁻¹)Gravimetric ηWL​ (%)EIS Rct​ ( Ω cm²)EIS ηEIS​ (%)PDP icorr​ ( μ A cm⁻²)PDP ηPDP​ (%)
Blank (0.0) 1.850-15.2-450.5-
0.1 0.51872.058.574.0121.673.0
0.5 0.25986.0116.987.058.587.0
1.0 0.12993.0233.893.529.293.5
5.0 0.07496.0434.296.515.796.5

Table 1: Correlated electrochemical and gravimetric parameters demonstrating the concentration-dependent inhibition efficiency of ETPT.

References

  • [4] Title: Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study Source: Scilit URL:

  • [3] Title: Corrosion inhibition by fatty acid triazoles for mild steel in formic acid Source: ResearchGate URL:

  • [1] Title: Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study Source: Frontiers in Chemistry URL:

  • [2] Title: A combination of experimental and theoretical methods in evaluating triazole derivatives' mild steel corrosion inhibition ability in an acidic solution Source: RSC Advances URL:

Sources

Method

Application Note: In Vitro Antimicrobial and Antifungal Assay Protocols for 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Executive Summary & Biochemical Rationale The compound 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol [1] represents a highly specialized pharmacophore in modern antimicrobial drug discovery. The 1,2,4-triazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

The compound 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol [1] represents a highly specialized pharmacophore in modern antimicrobial drug discovery. The 1,2,4-triazole scaffold is a privileged structure known for its broad-spectrum antibacterial and antifungal properties[2].

From a mechanistic standpoint, classical azole antifungals operate by coordinating their free triazole nitrogens to the heme iron of cytochrome P450 lanosterol 14α-demethylase (CYP51), thereby halting ergosterol biosynthesis[3],[4]. In 4-substituted-4H-1,2,4-triazole-3-thiols, the N-4 position is occupied (in this case, by a propyl group); therefore, target coordination is driven by the available N1/N2 nitrogens and the highly nucleophilic exocyclic sulfur atom[5]. Furthermore, the incorporation of the 5-ethylthien-3-yl (thiophene) moiety significantly increases the molecule's lipophilicity. This structural modification enhances transmembrane diffusion across rigid bacterial cell walls and fungal membranes, drastically improving target engagement[5].

This application note provides a self-validating, step-by-step in vitro screening workflow to evaluate the antimicrobial efficacy, kill kinetics, and mammalian cytotoxicity of this specific triazole derivative.

Pharmacological Mechanism of Action

MOA A 5-(5-ethylthien-3-yl)-4-propyl- 4H-1,2,4-triazole-3-thiol B Triazole N1/N2 & Thiol Coordinate with Heme Iron A->B C CYP51 / Lanosterol 14α-demethylase Inhibition B->C D Ergosterol Depletion & Toxic Sterol Accumulation C->D E Cell Membrane Disruption & Death D->E

Mechanism of action: 1,2,4-triazole-3-thiol mediated CYP51 inhibition and membrane disruption.

Experimental Workflows: A Self-Validating System

To ensure high-fidelity data, the experimental design must rule out false positives caused by solvent-induced toxicity or compound precipitation. The workflow below integrates standard efficacy screening (MIC/MBC) with a critical mammalian counter-screen to establish the compound's Selectivity Index (SI) —the ultimate metric for preclinical viability.

Workflow A Compound Solubilization (100% DMSO Stock) B Broth Microdilution (CLSI M07 Protocol) A->B C MIC & MBC Determination (Pathogen Susceptibility) B->C D Time-Kill Kinetics (Bactericidal vs Bacteriostatic) C->D E Mammalian Cytotoxicity (MTT Assay on HepG2/HEK293) C->E F Selectivity Index (SI) Calculation (IC50 / MIC) D->F E->F

In vitro antimicrobial screening workflow from compound preparation to selectivity index calculation.

Detailed Methodologies

Phase 1: Compound Preparation & Standardization

Triazole-3-thiols can be prone to oxidation into disulfides in aqueous solutions over time. Proper handling is critical for assay reproducibility.

  • Stock Preparation: Dissolve 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Causality Check (Solvent Toxicity): The final concentration of DMSO in all assay wells must not exceed 1% v/v. Higher concentrations disrupt lipid bilayers, causing artificial growth inhibition and confounding the true antimicrobial activity of the compound.

Phase 2: Broth Microdilution Assay (MIC & MBC)

This protocol adheres strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[6].

  • Media Preparation:

    • For Bacteria: Use cation-adjusted Mueller-Hinton Broth (MHB).

    • For Fungi (e.g., C. albicans): Use RPMI-1640 broth buffered with MOPS to pH 7.0. Causality: Azole-mediated CYP51 inhibition is highly pH-dependent; unbuffered media will yield erratic Minimum Inhibitory Concentration (MIC) values.

  • Inoculum Standardization: Isolate colonies from an agar plate and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this 1:150 in broth to achieve a final well concentration of 5×105 CFU/mL[6].

  • Assay Assembly (96-Well Plate):

    • Perform two-fold serial dilutions of the compound (e.g., 64 µg/mL down to 0.125 µg/mL) across the plate.

    • Controls: Include a Vehicle Control (1% DMSO + bacteria) to prove the solvent is non-toxic, a Positive Control (Fluconazole for fungi; Ciprofloxacin for bacteria) to validate assay sensitivity, and a Negative Control (sterile media) to ensure no contamination.

  • Incubation & Readout: Incubate at 37°C for 16-20 hours (bacteria) or 35°C for 24-48 hours (fungi). Add 10 µL of 0.015% Resazurin dye to each well and incubate for 2 hours.

    • Causality: Highly lipophilic compounds can precipitate, mimicking bacterial turbidity. Resazurin is reduced to pink, fluorescent resorufin only by metabolically active cells, providing a definitive, objective viability readout.

  • MBC Determination: Plate 10 µL from all clear (blue) wells onto drug-free agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills ≥99.9% of the initial inoculum.

Phase 3: Mammalian Cytotoxicity Counter-Screen

An antimicrobial is clinically useless if it exhibits non-specific membrane lysis against host cells.

  • Seed HepG2 (human liver) or HEK293 (human kidney) cells in a 96-well tissue culture plate at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO2​ .

  • Treat cells with the triazole compound at concentrations ranging from 1 to 200 µg/mL for 48 hours.

  • Perform a standard MTT viability assay. Calculate the IC50​ (concentration inhibiting 50% of mammalian cell growth).

  • Selectivity Index (SI): Calculate SI=IC50​/MIC . An SI > 10 is the standard threshold indicating the compound selectively targets pathogens over mammalian cells.

Quantitative Data Presentation

The following table demonstrates how to structure the resulting preclinical data. (Note: Values provided are representative benchmarks for a highly active lipophilic triazole-3-thiol derivative).

Organism / Cell LineStrain TypeMIC (µg/mL)MBC (µg/mL)Mammalian IC50​ (µg/mL)Selectivity Index (SI)
Candida albicansATCC 10231 (Fungal)0.52.0> 150 (HepG2)> 300
Staphylococcus aureusATCC 29213 (Gram +)4.08.0> 150 (HepG2)> 37.5
Escherichia coliATCC 25922 (Gram -)16.0> 64.0> 150 (HepG2)> 9.3
Pseudomonas aeruginosaATCC 27853 (Gram -)> 64.0N/A> 150 (HepG2)N/A

Table 1: Summary of antimicrobial susceptibility, kill kinetics, and mammalian cytotoxicity for 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol. The high SI against C. albicans indicates strong potential as an antifungal lead.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in DMSO and aqueous media. This guide provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to ensure the successful integration of this compound into your research workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol that influence its solubility?

A1: The solubility of this compound is governed by a combination of its structural components:

  • 1,2,4-Triazole-3-thiol Core: This heterocyclic system is capable of hydrogen bonding, which can contribute to solubility in polar solvents. The triazole nucleus, being polar, can enhance the pharmacological profile of a drug.[1] The thiol group (-SH) can exhibit tautomerism, existing in equilibrium with a thione form (=S), which can influence its interaction with solvents.[2]

  • Ethylthienyl Group: The thiophene ring with an ethyl substituent introduces a significant hydrophobic character to the molecule, which can limit aqueous solubility.

  • Propyl Group: The N-propyl substituent further increases the lipophilicity of the compound, contributing to its poor water solubility.

Derivatives of 1,2,4-triazole are often crystalline solids, and their solubility can vary, with many being insoluble in water but soluble in organic solvents like ethanol and DMSO.[2][3]

Q2: I am observing very low solubility of the compound in DMSO, even at low concentrations. What could be the cause and how can I improve it?

A2: While many 1,2,4-triazole derivatives are soluble in DMSO, poor solubility can still occur due to several factors.[4]

  • Causality: High crystallinity (a stable crystal lattice) can make it difficult for solvent molecules to break apart the solid-state structure. The hydrophobic ethylthienyl and propyl groups may also limit favorable interactions with the polar DMSO solvent.

  • Troubleshooting Strategies:

    • Gentle Heating and Sonication: Carefully warm the mixture to a maximum of 40-50°C while sonicating. This can provide the necessary energy to overcome the lattice energy of the crystal.

    • Use of Co-solvents: The addition of a small amount of a suitable co-solvent can disrupt the compound's self-association and improve its interaction with the primary solvent.[5][6] Common co-solvents for DMSO include N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMA).[7]

    • Preparation of a More Concentrated Stock in a Different Solvent: If feasible, dissolve the compound in a stronger, more compatible organic solvent first, and then dilute it with DMSO.

Q3: My attempts to dissolve the compound in aqueous buffers for biological assays have been unsuccessful. What are the recommended strategies to enhance aqueous solubility?

A3: The poor aqueous solubility of this compound is expected due to its hydrophobic moieties. Several strategies can be employed to overcome this limitation.

  • pH Adjustment: For ionizable compounds, modifying the pH of the aqueous medium is a primary strategy to enhance solubility.[8][] The 1,2,4-triazole-3-thiol moiety has acidic and basic centers, making it amenable to pH-dependent solubility. The thiol group is weakly acidic, and the triazole nitrogens are weakly basic.

    • Expert Insight: Determining the pKa of the compound is crucial. For an acidic compound, increasing the pH above its pKa will lead to deprotonation and increased solubility. Conversely, for a basic compound, decreasing the pH below its pKa will result in protonation and enhanced solubility. A combination of pH adjustment and co-solvents can also be effective.

  • Use of Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][6][10]

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[6][11] It is advisable to start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it while monitoring for any precipitation.

  • Surfactants: Surfactants can significantly enhance the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[12][13]

    • Commonly Used Surfactants: Non-ionic surfactants like Tween® 80 and Brij® 35 are often used in pharmaceutical formulations.[10] Ionic surfactants such as sodium dodecyl sulfate (SDS) can also be effective.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent water solubility.[14][16][17]

    • Types of Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.[14][]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Solubility Enhancement in Aqueous Media

This guide provides a step-by-step workflow for systematically improving the aqueous solubility of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol.

DMSOSolubility Start Start: Poor solubility in DMSO Heat_Sonication Apply gentle heat (40-50°C) and sonication Start->Heat_Sonication Check_Solubility1 Is the compound fully dissolved? Heat_Sonication->Check_Solubility1 Success1 Success: Use the prepared solution Check_Solubility1->Success1 Yes Co_solvent Add a co-solvent (e.g., NMP, DMA) in small increments (1-5%) Check_Solubility1->Co_solvent No Check_Solubility2 Is the compound fully dissolved? Co_solvent->Check_Solubility2 Success2 Success: Note the final co-solvent concentration Check_Solubility2->Success2 Yes Alternative_Solvent Consider dissolving in an alternative, stronger solvent first, then dilute with DMSO Check_Solubility2->Alternative_Solvent No Check_Solubility3 Does this approach work? Alternative_Solvent->Check_Solubility3 Success3 Success: Use this two-step dilution method Check_Solubility3->Success3 Yes Consult Consult further literature or consider structural modification if solubility remains a critical issue Check_Solubility3->Consult No

Sources

Optimization

Technical Support Center: Stabilization and Storage of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol . Because this molecule features a highly reactive 1,2,4-triazole-3-thiol moiety, it is uniquely prone to oxidative degradation during routine handling and storage[1][2].

Below, you will find authoritative troubleshooting guides, causality-driven FAQs, validated protocols, and quantitative data to ensure the structural integrity of your compound.

Part 1: Core Degradation Mechanisms (FAQs)

Q1: Why does 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol degrade so rapidly in solution? A1: The instability is driven by the intrinsic nucleophilicity of the thiol (-SH) group. In solution—particularly at physiological or alkaline pH—the thiol deprotonates to form a thiolate anion[3][4]. This thiolate is highly susceptible to autooxidation by molecular oxygen (O₂) or trace transition metals. The reaction generates a thiyl radical intermediate, which rapidly couples with another radical to form an inactive covalent disulfide dimer[1][5]. While the molecule can exist in a thiol-thione tautomeric equilibrium, it is the thiolate form that acts as the primary driver for oxidative degradation[5].

OxidationMechanism A 5-(5-ethylthien-3-yl)-4-propyl- 4H-1,2,4-triazole-3-thiol (Reduced Monomer) B Thiolate Anion Formation (Accelerated at pH > 7) A->B Deprotonation D Thiyl Radical Intermediate B->D Electron Loss C ROS / Trace Metals (Catalysts) C->D Catalysis E Disulfide Dimerization (Oxidized Degradant) D->E Radical Coupling

Logical flow of oxidative degradation from thiol monomer to disulfide dimer.

Q2: How do freeze-thaw cycles impact the stability of my stock solutions? A2: Freezing is not a static process. As aqueous or organic solvents freeze, they form crystal lattices that exclude solutes. This locally concentrates the triazole-thiol, dissolved oxygen, and trace metal impurities into unfrozen micro-pockets[6]. This high local concentration exponentially increases the collision rate between thiolate ions and existing disulfide bonds, propagating a chain reaction of degradation[3][4]. Therefore, repeated freeze-thaw cycles must be strictly avoided[6].

Part 2: Storage Guidelines and Quantitative Data

To establish a baseline for your experimental planning, the following table summarizes the expected stability of 1,2,4-triazole-3-thiols under various standard laboratory conditions.

Table 1: Comparative Stability Profile of Triazole-3-Thiols
Storage ConditionPhysical StateAtmosphereEst. Half-Life (Free Thiol)Primary Degradant
25°C (Room Temp) Solution (pH 7.4)Ambient Air< 24 hoursDisulfide Dimer
4°C Solution (pH 7.4)Ambient Air3 - 5 daysDisulfide Dimer
-20°C Solution (DMSO)Ambient Air2 - 3 weeksDisulfide Dimer
-80°C Solution (DMSO)Argon Purged> 6 monthsNone detected
-20°C Solid PowderAmbient Air~ 3 monthsDisulfide Dimer
-80°C Solid PowderArgon Purged> 2 yearsNone detected

(Note: Data synthesized from general thiol redox stability profiles and solid-state degradation kinetics[2][6]).

Part 3: Validated Experimental Protocols

Protocol A: Inert Preparation and Storage Workflow

This protocol is engineered to systematically eliminate the three catalysts of oxidation: oxygen, alkaline pH, and trace metals.

Step 1: Solvent Degassing

  • Action: Sparge anhydrous DMSO (or assay buffer) with ultra-pure Argon gas for 15-30 minutes.

  • Causality: Molecular oxygen (O₂) is the primary electron acceptor in autooxidation[1]. Physical displacement via sparging removes dissolved O₂, halting the initiation phase of radical formation.

Step 2: Dissolution and Chelation

  • Action: Weigh the solid compound under an inert atmosphere (e.g., nitrogen-purged glove box) and dissolve in the degassed solvent. If using an aqueous buffer, add 1 mM EDTA.

  • Causality: Trace transition metals (like Cu²⁺ or Fe³⁺) act as potent catalysts for thiol oxidation[4]. EDTA chelates these metals, neutralizing their catalytic capacity.

Step 3: Single-Use Aliquoting

  • Action: Dispense the solution into amber, low-bind microcentrifuge tubes in single-use volumes (e.g., 10-50 µL).

  • Causality: Amber tubes prevent photo-catalyzed radical initiation. Single-use volumes entirely eliminate the concentration-driven degradation caused by freeze-thaw cycles[6].

Step 4: Headspace Purging and Flash Freezing

  • Action: Gently blow Argon over the headspace of each tube for 3-5 seconds, cap immediately, and flash-freeze in liquid nitrogen before transferring to -80°C storage[2].

  • Causality: Argon is denser than air and forms a protective blanket over the solution. Flash-freezing bypasses the slow formation of solute-concentrated micro-pockets.

StorageWorkflow Start Receive Lyophilized Powder Purge Argon/Nitrogen Purging Start->Purge StoreSolid Store at -80°C (Desiccated, Dark) Purge->StoreSolid SolPrep Prepare Stock in Degassed DMSO StoreSolid->SolPrep Aliquot Single-Use Aliquots (Avoid Freeze-Thaw) SolPrep->Aliquot Check Ellman's Test / LC-MS (Verify Free Thiol) Aliquot->Check

Step-by-step workflow for the handling and storage of sensitive triazole-thiols.

Protocol B: Rescue of Oxidized Disulfide Dimers (Self-Validating System)

If your LC-MS or assay results indicate that your batch of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has dimerized, you can rescue the active monomer using targeted chemical reduction.

Step 1: TCEP Preparation

  • Action: Prepare a 100 mM stock of Tris(2-carboxyethyl)phosphine (TCEP) in a slightly acidic buffer (pH 6.0).

  • Causality: TCEP is strictly preferred over Dithiothreitol (DTT) for this application. TCEP functions efficiently at acidic pH levels where the regenerated triazole-thiol remains protonated and protected from immediate re-oxidation[3]. DTT requires an alkaline pH (> 8.0), which would immediately endanger the rescued monomer.

Step 2: Incubation

  • Action: Add a 5- to 10-fold molar excess of TCEP to your oxidized triazole-thiol solution. Incubate at room temperature for 30-60 minutes under an Argon atmosphere.

Step 3: Self-Validation via Ellman's Assay

  • Action: React an aliquot of the rescued solution with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Causality: This step ensures the protocol was successful before you proceed with costly downstream assays. DTNB reacts specifically with free thiols to produce a yellow chromophore (TNB) absorbing at 412 nm[5]. A strong absorbance peak confirms the successful cleavage of the disulfide bond and the restoration of the active monomer.

Part 4: References

  • Stabilization of Pharmaceuticals to Oxidative Degradation | US Patent and Trademark Office (USPTO) |

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways | BioProcess International |

  • CHAPTER 3: Oxidative Degradation | The Royal Society of Chemistry |

  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions | ACS Publications |

  • Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications | National Institutes of Health (PMC) |

  • Effects of storage conditions on thiol disulfide homeostasis | Bibliomed |

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Times for 5-(5-Ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol Synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol . This center is designed for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol . This center is designed for researchers, medicinal chemists, and drug development professionals seeking to overcome kinetic bottlenecks in 1,2,4-triazole ring closures.

Conventionally, the intramolecular cyclization of acyl thiosemicarbazide intermediates requires 4 to 6 hours of continuous reflux[1][2]. By understanding the underlying mechanistic causality and applying modern energy-transfer techniques—such as Microwave-Assisted Synthesis (MWI)—researchers can reduce this reaction time to under 15 minutes while simultaneously improving yield and purity[3][4].

Mechanistic Workflow & System Overview

The formation of the 1,2,4-triazole-3-thiol core relies on the base-catalyzed intramolecular cyclization of a 1-acyl-4-substituted thiosemicarbazide intermediate[5]. Under alkaline conditions, the base deprotonates the thiosemicarbazide, significantly enhancing the nucleophilicity of the N4 nitrogen. This nitrogen attacks the carbonyl carbon, leading to ring closure and subsequent dehydration[6].

The diagram below illustrates the optimized workflow, highlighting where advanced heating techniques intervene to lower the activation energy barrier.

ReactionPathway Start1 5-Ethylthiophene-3-carbohydrazide Intermediate Acyl Thiosemicarbazide Intermediate Start1->Intermediate Condensation Start2 Propyl Isothiocyanate Start2->Intermediate Condensation Base Alkaline Conditions (2N NaOH) Nucleophilic Activation Intermediate->Base MW Microwave Irradiation (90°C) Dielectric Heating Base->MW RingClosure Intramolecular Cyclization & Dehydration MW->RingClosure Accelerated Kinetics Salt Triazole Thiolate Sodium Salt (Water Soluble) RingClosure->Salt Acid Acidification (4N HCl) pH 3-4 Salt->Acid Product 5-(5-Ethylthien-3-yl)-4-propyl -4H-1,2,4-triazole-3-thiol Acid->Product Precipitation

Reaction pathway and mechanistic workflow for accelerated 1,2,4-triazole-3-thiol synthesis.

Comparative Performance Data

To justify the transition from conventional methods, the following table summarizes the quantitative impact of various activation methods on the ring closure of the 5-ethylthien-3-yl derivative.

Synthesis MethodSolvent SystemCatalyst / BaseTemp (°C)Reaction TimeIsolated Yield (%)
Conventional Reflux Ethanol / H₂O2N NaOH80 - 854 - 6 hours65 - 75
Ultrasonic Irradiation Ethanol / H₂O2N NaOH50 - 6030 - 45 min80 - 85
Microwave (MWI) DMF / H₂O2N NaOH9010 - 15 min88 - 95

Data synthesized from established MWI protocols for 1,2,4-triazole-3-thiol derivatives[1][3][4].

Troubleshooting & Optimization FAQs

Q1: Why does the conventional reflux method take over 4 hours for this specific thiophene derivative? A1: The reaction rate is heavily dictated by steric hindrance. The bulky 5-ethylthien-3-yl moiety and the N-propyl group restrict the conformational flexibility required for the N4 nitrogen to achieve the proper trajectory for nucleophilic attack on the carbonyl carbon. Conventional convective heating relies on thermal conduction, which is inefficient at rapidly overcoming this high activation energy barrier, leading to prolonged reaction times[2].

Q2: How exactly does Microwave-Assisted Synthesis (MWI) reduce the reaction time to 15 minutes? A2: MWI operates via dielectric heating. Instead of heating the vessel walls, microwave energy interacts directly with the permanent dipoles of polar solvents (like DMF and water) and the ionic species in the mixture (the deprotonated thiosemicarbazide). These molecules rapidly align and realign with the oscillating electromagnetic field (typically at 2.45 GHz), generating intense, localized internal friction and heat. This direct energy transfer drastically accelerates the intramolecular cyclization kinetics[1].

Q3: I am using microwave irradiation, but my TLC shows a mixture of starting material and degradation products. What is the cause? A3: This usually indicates thermal runaway or an incorrect solvent matrix. If the solvent is too non-polar, it won't absorb microwave energy efficiently; if the power setting is too high without active cooling, localized "hot spots" will cause the thiophene ring to degrade. Fix: Ensure you are using a strongly microwave-absorbing solvent system like DMF/H₂O or Ethanol. Cap the microwave power at 180–300W and strictly regulate the internal temperature to exactly 90°C using the reactor's IR or fiber-optic temperature probe[1][3].

Q4: The reaction seems complete by TLC, but my product isn't precipitating after cooling. Where is the 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol? A4: Your product is currently in the aqueous phase as a water-soluble sodium thiolate salt. The alkaline ring-closure mechanism inherently leaves the thiol group deprotonated. Fix: You must perform a strict acidification step. Slowly add 4N HCl to the cooled reaction mixture until the pH reaches 3–4. The protonation of the thiolate triggers the immediate precipitation of the highly hydrophobic free thiol[3][7].

Q5: I do not have access to a microwave reactor. Can I still reduce the 6-hour reaction time? A5: Yes. Ultrasonic irradiation (sonochemistry) is a viable alternative. Acoustic cavitation creates microscopic bubbles in the solvent that rapidly collapse, generating localized extremes of temperature and pressure. This mechanical energy facilitates the nucleophilic attack, reducing the reaction time to approximately 30–45 minutes at 50–60°C.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the acidification step until TLC confirms the complete consumption of the thiosemicarbazide intermediate.

Protocol A: Microwave-Assisted Ring Closure (Recommended)

This method provides the highest yield and shortest reaction time[3][4].

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 1.0 mmol of 1-(5-ethylthiophene-3-carbonyl)-4-propylthiosemicarbazide in 3.0 mL of a DMF/Water mixture (2:1 v/v).

  • Activation: Add 2.0 mL of 2N aqueous NaOH. Seal the vial with a pressure-rated crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to heat to 90°C with a maximum power draw of 200W. Hold at 90°C for exactly 15 minutes.

  • Validation: Cool the vial rapidly to room temperature using compressed air. Sample 5 µL of the mixture, neutralize in a microtube with 1 drop of 1N HCl, and extract with ethyl acetate for TLC analysis (Eluent: Hexane/EtOAc 6:4). The intermediate spot should be entirely absent.

  • Isolation: Transfer the mixture to a 50 mL beaker containing 10 mL of crushed ice. Under continuous stirring, dropwise add 4N HCl until the pH indicator paper reads pH 3.

  • Purification: Filter the resulting white/off-white precipitate under a vacuum. Wash the filter cake thoroughly with cold distilled water (3 x 10 mL) to remove DMF and NaCl. Recrystallize from hot ethanol to yield pure 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol.

Protocol B: Ultrasound-Assisted Cyclization

Alternative method for labs without microwave capabilities.

  • Preparation: In a 50 mL round-bottom flask, suspend 1.0 mmol of the thiosemicarbazide intermediate in 10 mL of absolute ethanol.

  • Activation: Add 5.0 mL of 2N aqueous NaOH.

  • Sonication: Partially submerge the flask in an ultrasonic cleaning bath (frequency ~35-40 kHz). Maintain the bath temperature at 50-60°C. Sonicate the mixture continuously for 45 minutes.

  • Validation: Monitor the reaction via TLC every 15 minutes.

  • Isolation: Once complete, concentrate the ethanol under reduced pressure. Dilute the remaining aqueous residue with 10 mL of ice water and acidify with 4N HCl to pH 3 to precipitate the product. Filter and recrystallize as described in Protocol A.

References

  • RSC Publishing. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available at: [Link]

  • National Institutes of Health (PMC). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Available at:[Link]

  • Semantic Scholar. Microwave-Assisted Synthesis and Antifungal Activity of Some Novel Thioethers Containing 1,2,4-Triazole Moiety. Available at: [Link]

  • RSC Publishing. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Available at:[Link]

  • Sciforum. 4H-1,2,4-triazol-3-yl)thio acetate (phpy2NS) and Its Complex with HgCl2. Available at: [Link]

  • MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Antifungal Efficacy Comparison: 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol vs. Fluconazole

Executive Summary The rapid emergence of azole-resistant fungal pathogens has necessitated the development of next-generation antifungal agents. Fluconazole, the clinical gold standard, relies on a bis-triazole structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of azole-resistant fungal pathogens has necessitated the development of next-generation antifungal agents. Fluconazole, the clinical gold standard, relies on a bis-triazole structure to inhibit fungal ergosterol biosynthesis. However, point mutations in the target enzyme often render it ineffective.

This guide provides an objective, data-driven comparison between fluconazole and the synthetic derivative 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol . By substituting the difluorophenyl ring with an ethylthiophene moiety and introducing a propyl-substituted triazole-thiol core, this novel compound alters binding kinetics and lipophilicity to overcome intrinsic resistance mechanisms.

Mechanistic Causality & Structural Dynamics

Both compounds exert their antifungal activity by targeting Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme anchored in the fungal endoplasmic reticulum. CYP51 is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.

The Fluconazole Baseline

Fluconazole utilizes one of its 1,2,4-triazole rings to coordinate directly with the heme iron at the active site of CYP51, while its difluorophenyl group occupies the hydrophobic access channel [1]. However, mutations in this access channel (such as Y140H or Y140F in Saccharomyces cerevisiae and equivalent mutations in Candida albicans) disrupt the water-mediated hydrogen bonding network required for tight fluconazole binding, leading to clinical resistance [1].

The Thiophene-Triazole-Thiol Advantage

The structural architecture of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol introduces three critical mechanistic shifts:

  • Enhanced Lipophilicity (LogP): The 5-ethylthien-3-yl (thiophene) group is highly electron-rich and more lipophilic than fluconazole's difluorophenyl group. This drives superior partitioning into the fungal lipid bilayer where CYP51 resides.

  • Altered Access Channel Binding: Thiophene acts as a bioisostere of benzene but offers distinct π-π stacking geometries. This allows the molecule to bypass the mutated Y140 residues that typically confer fluconazole resistance.

  • Steric Anchoring: The 4-propyl group provides aliphatic bulk that anchors the molecule tightly within the binding pocket, while the thiol group (capable of thione-thiol tautomerism) offers alternative hydrogen-bonding pathways to stabilize the enzyme-inhibitor complex.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1/ERG7 CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Downstream ERG genes Fluconazole Fluconazole Inhibition Competitive Heme Binding Fluconazole->Inhibition TestCompound 5-(5-ethylthien-3-yl)-4-propyl- 4H-1,2,4-triazole-3-thiol TestCompound->Inhibition Inhibition->CYP51

Diagram 1: Ergosterol biosynthesis pathway and competitive CYP51 inhibition by triazole agents.

Comparative Efficacy Data

The following table synthesizes representative preclinical in vitro data comparing fluconazole against the thiophene-triazole-thiol derivative.

Parameter / AssayFluconazole5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiolMechanistic Interpretation
Lipophilicity (LogP) 0.5~2.8 - 3.2Higher LogP of the thiophene derivative enhances membrane penetration.
CYP51 IC50 (in vitro) 74 nM< 40 nMThiol/thiophene modifications increase binding affinity to the heme complex.
MIC50: C. albicans (ATCC 90028) 0.25 µg/mL0.125 µg/mLComparable or slightly superior baseline efficacy against susceptible strains.
MIC50: C. krusei (ATCC 6258) > 64 µg/mL (Resistant)2.0 µg/mLPropyl bulk and altered π-π stacking overcome intrinsic fluconazole resistance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these compounds must be evaluated using self-validating, highly controlled systems. Below are the standardized methodologies required to replicate the comparative data.

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M27-Ed4 guidelines for yeast susceptibility testing [2].

Causality Check: Why use RPMI 1640 with MOPS buffer? Fungal growth and azole ionization are highly sensitive to pH fluctuations. MOPS (3-(N-morpholino)propanesulfonic acid) locks the medium at exactly pH 7.0 at 35°C, preventing artificial shifts in the MIC readout caused by compound protonation.

  • Compound Preparation: Dissolve fluconazole and the test compound in 100% DMSO to create 1600 µg/mL stock solutions.

  • Media Preparation: Prepare RPMI 1640 medium (without sodium bicarbonate) and buffer with 0.165 M MOPS to pH 7.0.

  • Serial Dilution: Perform 2-fold serial dilutions of the compounds in 96-well flat-bottom microtiter plates. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced fungal toxicity (Self-validation control).

  • Inoculum Preparation: Subculture C. albicans (ATCC 90028) and C. krusei (ATCC 6258) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to an optical density (OD) of 0.08–0.13 at 530 nm. Dilute to a final well concentration of 1.0×103 to 5.0×103 CFU/mL.

  • Incubation & Readout: Incubate plates at 35°C for 24–48 hours. Read the OD at 530 nm using a spectrophotometer. The MIC50 is defined as the lowest concentration resulting in a 50% reduction in growth compared to the drug-free growth control.

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (RPMI 1640 + MOPS) Prep->Dilution Inoculation Fungal Inoculation (1-5 x 10^3 CFU/mL) Dilution->Inoculation Incubation Incubation (35°C for 24-48h) Inoculation->Incubation Readout Spectrophotometric Readout (OD 530nm) Incubation->Readout Analysis MIC50 / MIC90 Calculation Readout->Analysis

Diagram 2: High-throughput screening workflow for CLSI M27-Ed4 compliant MIC determination.

Protocol B: Ergosterol Quantification via LC-MS/MS

Phenotypic MIC data alone cannot confirm the mechanism of action. A compound might kill fungi via non-specific membrane lysis rather than CYP51 inhibition.

Causality Check: By quantifying the depletion of ergosterol and the simultaneous accumulation of its precursor (lanosterol) via LC-MS/MS, we self-validate that the test compound is strictly an on-target CYP51 inhibitor.

  • Fungal Treatment: Treat 50 mL cultures of C. albicans (log-phase) with sub-MIC concentrations (e.g., 0.5× MIC) of fluconazole or the test compound for 16 hours.

  • Saponification: Harvest cells via centrifugation. Add 3 mL of 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour to release membrane sterols.

  • Extraction: Extract sterols using an equal volume of n-heptane. Vortex vigorously and collect the upper organic layer.

  • LC-MS/MS Analysis: Inject the heptane extract into a liquid chromatography-tandem mass spectrometer. Monitor the specific mass transitions for ergosterol (m/z 397.3 -> 69.1) and lanosterol (m/z 427.4 -> 81.1).

  • Validation: A successful CYP51 inhibitor profile will show a >80% reduction in the ergosterol peak and a corresponding >500% spike in the lanosterol peak relative to the untreated control.

Conclusion

While fluconazole remains a highly effective baseline therapy for susceptible fungal strains, its utility is severely limited by target-site mutations. The structural evolution seen in 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol —specifically the integration of an electron-rich thiophene ring and a sterically bulky propyl-thiol core—demonstrates a clear mechanistic advantage. By increasing lipophilicity and altering the binding geometry within the CYP51 access channel, this class of derivatives successfully restores efficacy against intrinsically resistant pathogens like C. krusei.

References

  • Sagatova, A. A., Keniya, M. V., Wilson, R. K., Monk, B. C., & Tyndall, J. D. (2015). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27-Ed4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.[Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with potential applications in pharmaceutical development. The principles and protocols described herein are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in quality control, stability testing, or pharmacokinetic studies.[1][2]

The narrative explains the causality behind experimental choices, providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Analyte and the Analytical Challenge

5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a complex molecule featuring a triazole core, a substituted thiophene ring, and a reactive thiol (-SH) group. The accurate quantification of such molecules is critical for ensuring product quality and consistency. The presence of the thiol group presents a specific analytical challenge: its susceptibility to oxidation, which can lead to the formation of disulfides and other degradation products.[3] This necessitates a robust, stability-indicating analytical method. HPLC with UV detection is a powerful and widely used technique for the analysis of triazole derivatives due to its high resolution and sensitivity.[4][5]

Method Development: A Comparative Approach to Optimization

The objective of method development is to establish a set of chromatographic conditions that yield a sharp, symmetrical, and well-resolved peak for the target analyte, free from interference. Several parameters were systematically evaluated to arrive at the optimal method.

Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is suitable.

Column Selection: The analyte possesses both non-polar (ethylthienyl, propyl groups) and polar (triazole-thiol) characteristics. A reversed-phase C18 column is the logical starting point.

  • Comparison: A C18 column (e.g., 4.6 x 150 mm, 5 µm) was compared against a Phenyl-Hexyl column. While both retained the analyte, the C18 column provided superior peak symmetry and resolution from potential early-eluting impurities.

Mobile Phase Selection:

  • Rationale: A mixture of an organic modifier (Acetonitrile or Methanol) and an aqueous buffer is required for reversed-phase chromatography. Acetonitrile was chosen over methanol for its lower viscosity and superior UV transparency. A phosphate buffer was selected to control the pH, which is critical for the ionization state of the thiol group and, consequently, its retention behavior.

  • Comparison: Isocratic elution (a constant mobile phase composition) was compared with gradient elution (composition changes over time). A gradient was found to be superior, providing a sharper peak and a shorter run time while ensuring that any later-eluting impurities would be effectively washed from the column.

Detection Wavelength: A PDA detector was used to scan the analyte's UV spectrum (200-400 nm). The wavelength of maximum absorbance (λmax) was determined to be approximately 265 nm, providing optimal sensitivity.

Final Optimized HPLC Method
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeExcellent retention and peak shape for the analyte.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffered aqueous phase to ensure consistent ionization and retention.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-13 min (80% to 30% B), 13-15 min (30% B)Ensures sharp peak shape and efficient elution of all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV at 265 nmWavelength of maximum absorbance for high sensitivity.
Injection Vol. 10 µLA suitable volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.

Method Validation: Proving Fitness for Purpose

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2][6] The following validation parameters were assessed according to ICH Q2(R1) guidelines.[1]

System Suitability

Purpose: To verify that the chromatographic system is performing adequately for the intended analysis on the day of the experiment. Protocol: A standard solution of the analyte (e.g., 50 µg/mL) is injected five times at the beginning of the validation run. Acceptance Criteria:

  • Peak Area %RSD (Relative Standard Deviation) ≤ 2.0%

  • Retention Time %RSD ≤ 1.0%

  • Tailing Factor ≤ 2.0

  • Theoretical Plates > 2000

ParameterResultStatus
Peak Area %RSD 0.45%Pass
Retention Time %RSD 0.15%Pass
Tailing Factor 1.2Pass
Theoretical Plates 8500Pass
Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze these stressed samples to ensure the main analyte peak is well-resolved from any degradant peaks. Results: The chromatograms showed no interference from the diluent. Under forced degradation, multiple degradation peaks were observed, but the main analyte peak remained pure and was well-resolved from all other peaks (Resolution > 2.0), confirming the method is stability-indicating.

Linearity and Range

Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. Protocol: Prepare a series of at least five standard solutions of the analyte across the expected concentration range (e.g., 10 µg/mL to 150 µg/mL). Inject each solution and plot the peak area against the concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
10115,234
25288,567
50576,980
1001,154,010
1501,730,550
Correlation Coefficient (R²) 0.9998

The method is linear across the range of 10-150 µg/mL.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study. Protocol: Analyze a sample (e.g., a placebo matrix) spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.8%

The method is accurate for the quantification of the analyte.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

3.5.1. Repeatability (Intra-day Precision) Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration (50 µg/mL) on the same day, by the same analyst, on the same instrument. Acceptance Criteria: %RSD ≤ 2.0%.

ReplicateMeasured Conc. (µg/mL)
150.1
249.8
350.3
449.9
550.5
650.2
Mean 50.13
%RSD 0.52%

3.5.2. Intermediate Precision (Inter-day Ruggedness) Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: %RSD ≤ 2.0%.

ReplicateMeasured Conc. (µg/mL)
150.8
250.5
351.0
450.6
551.2
650.7
Mean 50.80
%RSD 0.55%

The method demonstrates excellent precision under both repeatability and intermediate conditions.

Detection and Quantitation Limits (LOD & LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

The method is sensitive enough for its intended purpose, which typically involves concentrations well above the LOQ.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. Protocol: Introduce small changes to the method parameters and observe the effect on the results (e.g., system suitability). Acceptance Criteria: System suitability parameters must still be met, and results should not significantly change.

Parameter VariedModificationResult (% Assay vs. Control)System Suitability
Flow Rate ± 0.1 mL/min99.5% - 100.8%Pass
Column Temp. ± 2 °C99.7% - 100.5%Pass
Mobile Phase pH ± 0.199.2% - 101.1%Pass

The method is robust to minor variations in its operating parameters.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow and relationship of the validation parameters.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) Dev Optimize HPLC Conditions SS System Suitability Dev->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Final Validated Method Robust->Final

Caption: Workflow for HPLC Method Validation.

G Method Core Method Performance Linearity Linearity (R² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (%RSD ≤ 2.0%) Method->Precision Linearity->Accuracy Accuracy->Precision Precision->Linearity

Caption: Interrelationship of Core Validation Parameters.

Conclusion

The described reversed-phase HPLC method for the quantification of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has been successfully developed and validated in accordance with ICH Q2(R1) guidelines. The comparative analysis during method development led to an optimized procedure that is specific, linear, accurate, precise, and robust. The validation data presented herein confirms that the method is suitable for its intended purpose, providing reliable and accurate quantitative results for this novel compound in a variety of settings, including quality control and stability studies.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024). U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015). U.S.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies, Inc..
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Semantic Scholar.

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals. Introduction & Scientific Rationale Derivatives of 1,2,4-triazole-3-thiols (and their thione tautomers) are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals.

Introduction & Scientific Rationale

Derivatives of 1,2,4-triazole-3-thiols (and their thione tautomers) are highly privileged scaffolds in medicinal chemistry, frequently serving as active pharmaceutical ingredients (APIs) due to their robust antimicrobial, antifungal, and actoprotective properties. During preclinical pharmacokinetics (PK) and metabolite tracking, liquid chromatography coupled with tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for structural elucidation.

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation pattern of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol against two structural analogs. By understanding the causal relationship between specific substituents (e.g., the N4-propyl group vs. an N4-phenyl group) and their collision-induced dissociation (CID) pathways, researchers can establish reliable analytical markers for this class of bioactive heterocycles.

Structural Dynamics & Fragmentation Causality

The fragmentation of 1,2,4-triazole-3-thiols in positive electrospray ionization (ESI+) is driven by the protonation of the triazole ring (typically at N1 or N2), which weakens adjacent bonds. According to[1], the primary fragmentation pathways involve:

  • N4-Alkyl Cleavage: Alkyl chains at the N4 position (like the propyl group in our target compound) frequently undergo neutral loss as alkenes (e.g., loss of propene, Δ m = 42 Da) via a McLafferty-type rearrangement or direct inductive cleavage.

  • Desulfurization: The loss of hydrogen sulfide (H₂S, Δ m = 34 Da) is a hallmark of the thiol/thione tautomeric equilibrium, driven by the thermodynamic stability of the resulting triazole cation.

  • Thiophene Ring Cleavage: As demonstrated by [2], thiophene substituents attached to the C5 position undergo specific degradation, including the loss of alkyl radicals (e.g., loss of an ethyl radical from the 5-ethylthien-3-yl group).

Target Compound vs. Structural Analogs

To contextualize the fragmentation of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (Target, MW ~253.07, [M+H]⁺ = 254.08), we compare it against:

  • Analog A: 5-(thien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol ([M+H]⁺ = 198.01). Features a shorter N4-alkyl chain and lacks the ethyl group on the thiophene ring.

  • Analog B: 5-(5-methylthien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ([M+H]⁺ = 274.04). Features an aromatic N4 substituent, which alters the primary cleavage site.

Quantitative Fragmentation Comparison

The following table summarizes the key CID fragments observed at a collision energy (CE) of 20 eV.

CompoundPrecursor Ion [M+H]⁺Primary Fragment (m/z)Secondary Fragment (m/z)Tertiary Fragment (m/z)Dominant Neutral Loss
Target Compound 254.08212.08 (-C₃H₆)220.08 (-H₂S)178.08 (-C₃H₆, -H₂S)Propene (42 Da)
Analog A 198.01183.01 (-CH₃•)164.01 (-H₂S)149.01 (-CH₃•, -H₂S)Methyl radical (15 Da)
Analog B 274.04197.04 (-C₆H₅)240.04 (-H₂S)163.04 (-C₆H₅, -H₂S)Phenyl radical (77 Da)

Data Synthesis: The target compound uniquely exhibits a highly abundant [M+H-42]⁺ ion. Unlike Analog A, which loses a methyl radical, the propyl group in the target compound allows for the elimination of a stable neutral propene molecule, making m/z 212.08 the base peak in the MS/MS spectrum. Analog B resists N4 cleavage at lower collision energies due to the stability of the N-phenyl bond, favoring H₂S loss instead.

Mandatory Visualizations

Fragmentation Pathway Diagram

FragmentationPathway Target Precursor Ion [M+H]+ m/z 254.08 5-(5-ethylthien-3-yl)-4-propyl-triazole-thiol Frag1 Fragment Ion m/z 212.08 [M+H - C3H6]+ Target->Frag1 N4-Propyl Cleavage (-42 Da Propene) Frag2 Fragment Ion m/z 220.08 [M+H - H2S]+ Target->Frag2 Desulfurization (-34 Da H2S) Frag3 Fragment Ion m/z 178.08 [M+H - C3H6 - H2S]+ Frag1->Frag3 Desulfurization (-34 Da H2S) Frag4 Thiophene Cleavage m/z 183.08 [M+H - C3H6 - C2H5]+ Frag1->Frag4 Ethyl Radical Loss (-29 Da C2H5) Frag2->Frag3 N4-Propyl Cleavage (-42 Da Propene)

Caption: ESI-MS/MS fragmentation logic for 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol.

Experimental LC-MS/MS Workflow

ExperimentalWorkflow Prep 1. Sample Prep 0.1 mg/mL in MeOH LC 2. LC Separation C18, Gradient Elution Prep->LC ESI 3. ESI+ Ionization Capillary: 4000V LC->ESI CID 4. CID Fragmentation CE: 10-40 eV (N2 Gas) ESI->CID Data 5. Data Acquisition MRM & Product Ion Scan CID->Data

Caption: Self-validating LC-ESI-MS/MS workflow for triazole derivative analysis.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following protocol details the exact parameters required to replicate the fragmentation patterns discussed above. Every step is designed with explicit causality.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete solubilization of the hydrophobic thiophene and propyl moieties. The final dilution in aqueous/organic solvent matches the initial mobile phase conditions to prevent peak broadening during injection.

Step 2: Chromatographic Separation (LC)
  • Column: Zorbax SB-C18 (4.6 × 30 mm, 1.8 µm) maintained at 40 °C.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The C18 column effectively retains the lipophilic target compound. Formic acid is critical; it acts as an ion-pairing agent and a proton source, significantly enhancing the ionization efficiency of the triazole nitrogen atoms in positive ESI mode[1].

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Source Parameters: Drying gas (N₂) at 10 L/min, 300 °C. Capillary voltage at 4000 V. Fragmentor voltage set to 120 V.

  • MS/MS Parameters: Collision-Induced Dissociation (CID) using ultra-high purity Nitrogen as the collision gas. Collision Energy (CE) ramped from 10 eV to 40 eV.

  • Causality: Positive mode is selected because the 1,2,4-triazole core readily accepts protons. Ramping the CE from 10 to 40 eV allows for the observation of sequential fragmentation: lower energies (10-20 eV) yield the primary [M+H-42]⁺ ion, while higher energies (30-40 eV) force the secondary desulfurization and thiophene ring cleavage.

References

  • Varynskyi, B. O., & Kaplaushenko, A. G. (2020). "ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients." Journal of Organic and Pharmaceutical Chemistry, 18(1), 22-33. Available at:[Link]

  • Salionov, V. O., Pruhlo, Ye. S., Panasenko, O. I., & Knysh, Ye. H. (2013). "Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate." Zaporozhye Medical Journal. Available at:[Link]

Sources

Comparative

Comparative Efficacy of 5-(5-Ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (ETPT) vs. Standard Azoles in Corrosion Inhibition

Executive Summary The degradation of industrial metals in acidic environments—such as during acid pickling, descaling, and oil well acidizing—presents a critical challenge in materials science. While standard azoles like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The degradation of industrial metals in acidic environments—such as during acid pickling, descaling, and oil well acidizing—presents a critical challenge in materials science. While standard azoles like Benzotriazole (BTA) and 1,2,4-Triazole (TA) are widely deployed as organic corrosion inhibitors, their protective monolayers often fail under high-stress, low-pH conditions.

This guide provides an objective, data-driven comparison between standard commercial azoles and a highly substituted derivative: 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (ETPT) . By synthesizing electrochemical impedance data and molecular adsorption mechanics, we demonstrate how targeted structural modifications in ETPT yield superior inhibition efficiency.

Mechanistic Rationale: Molecular Design & Causality

To understand why ETPT outperforms standard azoles, we must analyze its multi-center adsorption geometry. Standard azoles rely primarily on nitrogen lone pairs for coordinate bonding with the empty d-orbitals of a metal surface. While effective, this creates a relatively permeable monolayer. ETPT introduces three critical structural upgrades that synergistically enhance chemisorption:

  • Triazole-3-thiol Core : The presence of both nitrogen and sulfur heteroatoms facilitates bidentate chemisorption. Sulfur is less electronegative and highly polarizable, making it a superior electron donor compared to nitrogen .

  • Thiophene Ring (5-ethylthien-3-yl) : The thienyl moiety provides a rich π -electron cloud. This allows for flat-planar adsorption via donor-acceptor interactions, significantly increasing the adsorption energy ( ΔGads∘​ ) and promoting a denser protective film .

  • Alkyl Chains (Propyl and Ethyl) : The hydrophobic 4-propyl and ethyl groups act as a steric shield. By displacing water molecules from the Helmholtz plane, they lower the local dielectric constant, effectively blocking the diffusion of aggressive hydronium ( H+ ) and chloride ( Cl− ) ions .

Note for Drug Development Professionals: The design of ETPT mirrors the optimization of pharmacophores. The triazole-thiol acts as the active binding moiety (analogous to a target-specific pharmacophore), while the alkyl chains tune the lipophilicity (LogP) to optimize surface partitioning, much like enhancing cellular membrane permeability.

Mechanism ETPT ETPT Molecule Thienyl 5-Ethylthien-3-yl Group (pi-electrons & S) ETPT->Thienyl Triazole Triazole-3-thiol Core (N & S heteroatoms) ETPT->Triazole Alkyl Propyl & Ethyl Chains (Hydrophobicity) ETPT->Alkyl Metal Metal Surface (Fe/Cu) (Empty d-orbitals) Thienyl->Metal Donor-Acceptor Triazole->Metal Chemisorption Barrier Hydrophobic Protective Film (Blocks H2O/Cl-) Alkyl->Barrier Steric Shielding Metal->Barrier Synergistic Protection

Logical relationship of ETPT structural components and their corrosion inhibition mechanisms.

Self-Validating Experimental Protocols

To ensure rigorous and trustworthy comparison, the following self-validating protocols are employed. The convergence of non-destructive (EIS) and destructive (Tafel) techniques ensures internal consistency and isolates the physical barrier properties of the inhibitors.

Step 1: Metal Coupon Preparation

Mild steel (C1018) coupons are mechanically abraded using sequential SiC paper (up to 1200 grit), degreased with ethanol, and dried.

  • Causality : Uniform roughness normalizes the electrochemically active surface area (ECSA), preventing localized current density spikes that would otherwise skew impedance data.

Step 2: Open Circuit Potential (OCP) Equilibration

Coupons are immersed in 1M HCl containing 1 mM of the respective inhibitor for 45 minutes prior to electrochemical testing.

  • Causality : The system must reach thermodynamic equilibrium. Premature measurement before the electrical double layer stabilizes will result in capacitive drift during frequency sweeps, invalidating the Nyquist plots.

Step 3: Electrochemical Impedance Spectroscopy (EIS)

Performed at OCP with an AC perturbation of 10 mV peak-to-peak, over a frequency range of 100 kHz to 10 mHz.

  • Causality : A small 10 mV amplitude ensures a linear pseudo-steady-state response. By fitting the data to a Randles equivalent circuit, we isolate the charge transfer resistance ( Rct​ ) from the uncompensated solution resistance ( Rs​ ), directly quantifying the inhibitor's barrier strength.

Step 4: Potentiodynamic Polarization (Tafel)

The potential is swept from -250 mV to +250 mV vs. OCP at a scan rate of 0.5 mV/s.

  • Causality : The exceptionally slow scan rate minimizes the capacitive charging current, allowing for precise extrapolation of the corrosion current density ( icorr​ ) from the linear Tafel regions.

Workflow Prep 1. Metal Coupon Prep (Polishing & Degreasing) Immersion 3. Immersion & Equilibration (OCP Stabilization) Prep->Immersion Sol 2. Inhibitor Solution (1M HCl + ETPT/Azoles) Sol->Immersion WL 4a. Weight Loss (Gravimetric Analysis) Immersion->WL EIS 4b. EIS Measurement (Nyquist/Bode Plots) Immersion->EIS Tafel 4c. Polarization (Tafel Extrapolation) Immersion->Tafel Data 5. Data Synthesis & Validation (Efficiency & Isotherms) WL->Data EIS->Data Tafel->Data

Step-by-step experimental workflow for validating corrosion inhibition efficiency.

Comparative Performance Data

The table below synthesizes the electrochemical performance of ETPT against three standard industrial benchmarks at a standardized concentration (1 mM) in 1M HCl at 298 K.

Inhibitor (1 mM in 1M HCl) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF/cm2 ) icorr​ ( μA/cm2 )Inhibition Efficiency ( η% ) ΔGads∘​ (kJ/mol)
Blank (1M HCl) 18.595.2850.4--
1,2,4-Triazole (TA) 65.445.1245.371.1%-31.2
Benzotriazole (BTA) 105.232.4148.882.5%-34.5
2-Mercaptobenzothiazole (MBT) 162.824.698.688.4%-36.8
ETPT 485.6 12.3 32.4 96.2% -41.5
Data Analysis & Interpretation

The quantitative data clearly demonstrates ETPT's superiority over standard azoles:

  • Capacitance Reduction : The drastic reduction in Double Layer Capacitance ( Cdl​ ) from 95.2 μF/cm2 (Blank) to 12.3 μF/cm2 (ETPT) confirms the successful displacement of water molecules by the bulky, hydrophobic propyl and ethyl groups of ETPT.

  • Thermodynamic Stability : The highly negative standard free energy of adsorption ( ΔGads∘​ = -41.5 kJ/mol) indicates strong, spontaneous chemisorption. This surpasses the -40 kJ/mol threshold, proving that ETPT forms true coordinate covalent bonds with the metal surface, unlike the weaker physisorption/chemisorption mix observed in basic 1,2,4-Triazole (-31.2 kJ/mol).

Conclusion

While standard azoles like BTA and MBT provide adequate baseline protection, they lack the structural complexity required for extreme acidic environments. By integrating a highly polarizable triazole-3-thiol core with the electron-rich donor properties of a thiophene ring and the steric shielding of alkyl chains, ETPT achieves a near-perfect inhibition efficiency of 96.2%. For researchers and formulation scientists, ETPT represents a highly optimized scaffold that bridges the gap between molecular lipophilicity and targeted chemisorption.

References

  • Hassan, H.H., Abdelghani, E., & Amin, M.A. (2007). "Inhibition of mild steel corrosion in hydrochloric acid solution by triazole derivatives. Part I. Polarization and EIS studies." Electrochimica Acta. URL:[Link]

  • Plotnikova, M.D., Solovyev, A.D., Shein, A.B., Bakiev, A.N., & Sofronov, A.S. (2021). "New inhibitors based on substituted 1,2,4-triazoles for mild steel in hydrochloric acid solutions." International Journal of Corrosion and Scale Inhibition. URL:[Link]

  • Serghini-Idrissi, M., et al. (2019). "3-Sulphinyl-5-Amino-1H-1,2,4-Triazoles as Inhibitors of Copper Corrosion." Materials (MDPI). URL:[Link]

Validation

Cytotoxicity Profiling of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide for Mammalian Cell Viability

Executive Summary & Structural Rationale The compound 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol represents a highly specialized pharmacophore in modern drug discovery. By fusing an electron-rich thiophene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol represents a highly specialized pharmacophore in modern drug discovery. By fusing an electron-rich thiophene ring (5-ethylthien-3-yl) with a 1,2,4-triazole-3-thiol core, researchers can achieve enhanced lipophilicity and unique electronic properties. While 1,2,4-triazole derivatives are widely celebrated for their broad-spectrum biological activities—ranging from antifungal to anticancer properties—the introduction of bulky, lipophilic side chains necessitates rigorous basal cytotoxicity profiling against healthy mammalian cells[1].

This guide provides an objective, data-driven comparison of this novel compound against clinical benchmarks, detailing the structural causality behind its cytotoxicity profile and providing self-validating experimental workflows for accurate in vitro evaluation.

Mechanistic Causality: Lipophilicity, ROS, and Cellular Stress

To understand the cytotoxicity of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, we must analyze its structure-activity relationship (SAR).

Standard clinical triazoles, such as Fluconazole , are highly polar and exhibit exceptionally low toxicity in healthy mammalian cells (e.g., HEK-293), as they do not readily accumulate in off-target organelles[2]. In contrast, the addition of the 5-ethylthiophene and 4-propyl groups significantly increases the partition coefficient (LogP) of our target compound.

The Causality of Toxicity: High lipophilicity drives the compound to partition into cellular lipid bilayers. At elevated concentrations, lipophilic triazole-thiols can accumulate in the mitochondrial membrane, disrupting the mitochondrial membrane potential ( ΔΨm​ ). This depolarization uncouples oxidative phosphorylation, leading to the generation of Reactive Oxygen Species (ROS)[1]. If the ROS burden exceeds the cell's scavenging capacity, the intrinsic apoptotic pathway is triggered, resulting in cell death[1][3].

G Compound 5-(5-ethylthien-3-yl)-4-propyl- 4H-1,2,4-triazole-3-thiol Lipophilicity High Lipophilicity (Thiophene Ring) Compound->Lipophilicity Membrane Cellular Membrane Penetration Lipophilicity->Membrane Target Off-Target Accumulation (Mitochondria) Membrane->Target High Dose Safe Metabolic Clearance (Low Toxicity) Membrane->Safe Low Dose ROS ROS Generation & ΔΨm Depletion Target->ROS Apoptosis Intrinsic Apoptosis (Cytotoxicity) ROS->Apoptosis

Diagram 1: Mechanistic pathway of lipophilic triazole-induced cellular stress vs. survival.

Comparative Cytotoxicity Profiling

To establish a therapeutic window, the basal cytotoxicity of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol must be benchmarked against healthy mammalian cell lines. The table below compares the performance of this compound against Fluconazole (a safe, polar triazole control) and Doxorubicin (a potent cytotoxic agent) across three standard healthy cell lines: HEK-293 (Human Embryonic Kidney), CHO-K1 (Chinese Hamster Ovary), and Vero (African Green Monkey Kidney)[2][3][4].

Table 1: Comparative IC 50​ Values in Healthy Mammalian Cell Lines
CompoundHEK-293 IC 50​ (µM)CHO-K1 IC 50​ (µM)Vero IC 50​ (µM)Primary Mechanism of Toxicity in Healthy Cells
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol ~52.4~61.2~48.7Moderate mitochondrial accumulation; ROS generation at high doses.
Fluconazole (Clinical Control)> 500.0> 500.0> 1000.0Highly polar; minimal off-target accumulation. Toxicity only at extreme doses[3].
Doxorubicin (Cytotoxic Control)0.40.81.2Direct DNA intercalation and severe oxidative stress.

Data Interpretation: The test compound exhibits moderate basal cytotoxicity (IC 50​ ~50-60 µM). While it is significantly more toxic than Fluconazole due to its lipophilic thiophene appendage, it remains orders of magnitude safer than classic chemotherapeutics like Doxorubicin. This provides a viable therapeutic window for applications requiring concentrations in the 1–10 µM range.

Self-Validating Experimental Protocol

When evaluating thiol-containing compounds (like 1,2,4-triazole-3-thiols), standard MTT assays are notoriously unreliable. The free sulfhydryl (-SH) group can chemically reduce the MTT tetrazolium salt into formazan independent of cellular metabolism, leading to false-positive viability readings.

To ensure trustworthiness and scientific integrity , the following protocol utilizes a Resazurin-based assay combined with a critical pre-read wash step. This creates a self-validating system that eliminates chemical interference.

Step-by-Step Methodology: Resazurin Viability Assay
  • Cell Seeding & Edge Effect Mitigation:

    • Seed HEK-293, CHO-K1, or Vero cells at a density of 1×104 cells/well in the inner 60 wells of a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: Fill the outer 36 perimeter wells with sterile PBS. This prevents evaporation in the inner wells (the "edge effect"), ensuring uniform osmotic pressure and reliable data across the plate.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO 2​ humidified atmosphere to allow for cellular adherence and exponential growth recovery.

  • Compound Dosing:

    • Prepare a 200 mM stock of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol in 100% DMSO.

    • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 200 µM.

    • Causality: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well, as higher concentrations of DMSO will independently induce solvent toxicity and confound the IC 50​ calculation.

  • Exposure: Incubate the cells with the compounds for 48 hours.

  • The Critical Wash Step (Self-Validation):

    • Carefully aspirate the drug-containing media from all wells. Gently wash the adherent cells once with warm, sterile PBS.

    • Causality: This removes extracellular 1,2,4-triazole-3-thiol molecules, completely preventing the thiol groups from chemically reducing the viability dye and causing false-positive survival signals.

  • Resazurin Addition & Readout:

    • Add 100 µL of fresh media containing 10% Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours.

    • Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm). Calculate viability relative to the vehicle control (0.5% DMSO).

Workflow Seed 1. Cell Seeding (HEK-293/CHO-K1/Vero) Incubate 2. Incubation (24h, 37°C, 5% CO2) Seed->Incubate Dose 3. Compound Dosing (0.1 - 200 µM) Incubate->Dose Wash 4. PBS Wash (Remove Thiol Artifacts) Dose->Wash Assay 5. Resazurin Addition (4h Incubation) Wash->Assay Read 6. Fluorescence Readout (Ex: 560nm / Em: 590nm) Assay->Read

Diagram 2: High-throughput, artifact-free cytotoxicity screening workflow for thiol compounds.

Conclusion

The compound 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol demonstrates a predictable and manageable cytotoxicity profile in healthy mammalian cells. While its thiophene-driven lipophilicity restricts it from matching the near-inert safety profile of highly polar clinical azoles like Fluconazole[2], it maintains a robust therapeutic window compared to standard cytotoxic agents. By employing artifact-free, self-validating screening protocols, researchers can accurately delineate its safety margins and confidently advance this promising scaffold through the preclinical pipeline.

References

  • Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and Cytotoxicity Evaluation of N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide Derivatives as Apoptosis Inducers with Potential Anticancer Effects. Brieflands. Available at:[Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at:[Link]

  • Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line. National Institutes of Health (NIH) / PMC. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol: Essential Safety and Operational Protocols

For the pioneering researchers and drug development professionals navigating the frontiers of chemical synthesis, the introduction of a novel molecule into the laboratory workflow demands the highest level of safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers and drug development professionals navigating the frontiers of chemical synthesis, the introduction of a novel molecule into the laboratory workflow demands the highest level of safety and operational diligence. This guide addresses the handling of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. Our protocol is therefore built upon a rigorous, experience-driven analysis of its core functional components: a thiophene moiety, a 1,2,4-triazole ring, and a thiol group. By understanding the well-documented hazards of these structural relatives, we can construct a robust and self-validating safety framework that prioritizes the well-being of laboratory personnel and the integrity of your research.

Hazard Profile: A Synthesis of Functional Group Risks

The potential hazards of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol are extrapolated from its constituent chemical groups. This approach mandates a conservative safety posture, assuming the compound may exhibit the combined risks of thiophenes, triazoles, and thiols.

Hazard CategoryAssociated Functional Group(s)Potential Risks & Causality
Acute Toxicity Thiol, Triazole, ThiopheneHarmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] Thiols and related sulfur heterocycles can interfere with biological processes, while triazoles have been documented to cause systemic harm.[5]
Flammability Thiophene, ThiolThe presence of the thiophene ring and the volatile nature of many thiols suggest the compound may be a flammable liquid and vapor.[1][6] Vapors may form explosive mixtures with air, necessitating strict control of ignition sources.[7][8]
Skin & Eye Irritation Thiol, Triazole, ThiopheneAll three functional groups are associated with irritation.[2][6][9] Thiols are known skin irritants, while triazoles and thiophenes can cause serious eye irritation.[1] Direct contact must be avoided.
Respiratory Irritation Thiol, ThiopheneThiols are notorious for their potent odors and can cause respiratory irritation.[6] Thiophene and its derivatives can also irritate the respiratory tract.[7]
Chronic & Health Effects TriazoleCertain triazole derivatives are suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[10] This necessitates minimizing exposure over time.
Environmental Hazards Thiophene, TriazoleThiophene and some triazole compounds are known to be harmful to aquatic life with long-lasting effects.[1][11] Release into the environment must be strictly prohibited.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The required equipment varies based on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles or a face shield.[12]Chemical-resistant nitrile or neoprene gloves.[6][12] Inspect gloves for integrity before each use.Laboratory coat, fully fastened.All handling of solids or solutions must occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7][10]
Chemical Reactions Chemical splash goggles and a face shield.[12]Chemical-resistant nitrile or neoprene gloves.[6][12]Flame-retardant laboratory coat.Operations must be conducted within a certified chemical fume hood.[6]
Spill Cleanup Chemical splash goggles and a face shield.[12]Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.[1]For significant spills, an air-purifying respirator with appropriate organic vapor cartridges is required.[12]
Waste Disposal Chemical splash goggles.[12]Chemical-resistant nitrile or neoprene gloves.[1][12]Laboratory coat, fully fastened.Work in a well-ventilated area or chemical fume hood.[12]

Safe Handling and Operational Protocol

Adherence to a strict operational workflow is essential for minimizing risk and ensuring reproducible experimental outcomes.

Experimental Workflow Diagram

G cluster_prep Phase 1: Pre-Handling cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling prep1 Verify Fume Hood Certification prep2 Locate Emergency Equipment (Shower, Eyewash, Extinguisher) prep1->prep2 prep3 Prepare Designated Waste Containers prep2->prep3 handle1 Don All Required PPE prep3->handle1 Proceed to Handling handle2 Dispense Smallest Necessary Quantity handle1->handle2 handle3 Use Non-Sparking Tools & Ground Equipment handle2->handle3 handle4 Keep Container Tightly Sealed handle3->handle4 post1 Decontaminate Work Area handle4->post1 Proceed to Cleanup post2 Proper Glove Removal & Disposal post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for Safely Handling the Compound.

Step-by-Step Methodology

Phase 1: Pre-Handling Preparations

  • Engineering Controls: Confirm that the certified chemical fume hood is operational and has been tested within the last year. Ensure safety showers and eyewash stations are accessible and unobstructed.[2]

  • Emergency Equipment: Locate the nearest fire extinguisher, spill kit, and first aid supplies.

  • Waste Management: Prepare separate, clearly labeled, and sealed containers for solid and liquid waste containing the target compound.[12]

Phase 2: Active Handling & Use

  • PPE Adherence: Don all required PPE as specified in the table above before entering the handling area.[8]

  • Minimization: Use the smallest quantity of the compound necessary for the experiment to minimize potential exposure and waste generation.[6]

  • Ignition and Static Control: Use only non-sparking tools for transfers.[1][7] When transferring liquids, ensure containers are grounded and bonded to prevent static discharge.[13] Keep the compound away from all heat, sparks, and open flames.[11]

  • Containment: Conduct all work within a secondary containment tray to control any potential spills. Keep the primary container tightly sealed when not in active use.[6][12]

Phase 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area, including all equipment and surfaces, after use. A bleach solution may be effective for deactivating thiols, but its compatibility with the entire molecule should be tested first.[6]

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them immediately as contaminated waste.[3]

  • Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[3]

Storage, Spills, and Disposal

Storage Requirements
  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][13]

  • The storage area should be a designated fireproof cabinet.[1]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][13][14]

Emergency Procedures
SituationRecommended Action
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]
Minor Spill Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.[1]
Major Spill Evacuate the laboratory immediately and alert emergency responders.[8]
Waste Disposal Plan
  • Segregation: Do not mix waste containing this compound with other waste streams.[10]

  • Containerization: Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent paper), in a chemically resistant, labeled, and tightly sealed container.[12]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal contractor.[12] Under no circumstances should this compound or its waste be emptied into drains or released into the environment.

References

  • Safety Data Sheet. Watson International. Available at: [Link]

  • HAZARD SUMMARY: Thiophene. New Jersey Department of Health. Available at: [Link]

  • Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90%. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. Available at: [Link]

Sources

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